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Core Science & Biosynthesis

Foundational

Phenylpropanoid Sucrose Esters in Drug Discovery: A Technical Whitepaper on 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose

Executive Summary The intersection of traditional ethnobotany and modern pharmacognosy frequently yields highly specific, bioactive molecular scaffolds. Among these, 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The intersection of traditional ethnobotany and modern pharmacognosy frequently yields highly specific, bioactive molecular scaffolds. Among these, 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose (CAS: 138195-49-0), a complex phenylpropanoid sucrose ester, has emerged as a high-value target for researchers developing novel anti-inflammatory and antiparasitic therapeutics.

Historically identified as a bitter principle in the drupes of East Asian Prunus species and the inflorescences of Musa acuminata (banana), this compound underpins the efficacy of several traditional remedies used for bronchitis, dysentery, and systemic inflammation. This technical guide synthesizes the chemical profiling, mechanistic pharmacology, and validated experimental workflows required to isolate and evaluate this compound in a modern drug development setting.

Chemical Identity and Structural Elucidation

1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose (often referred to in literature as Compound 12) is characterized by a highly functionalized sucrose core.

  • Molecular Formula: C₂₉H₃₆O₁₇

  • Molecular Weight: 656.59 g/mol

  • Structural Features: The molecule features a disaccharide (sucrose) backbone that is tetraacetylated at the 1, 6, 2', and 6' positions, with a trans-p-coumaroyl moiety attached at the 3-O position.

The extensive acetylation increases the lipophilicity of the otherwise polar sucrose core, significantly enhancing its cellular permeability compared to non-acetylated glycosides. This structural modification is a critical factor in its bioavailability and its ability to interact with intracellular inflammatory cascades .

Ethnobotanical Grounding

In traditional Asian medicine, the fruits of Prunus maximowiczii and Prunus jamasakura have been utilized for their astringent and anti-inflammatory properties. Similarly, the bracts and flowers of Musa acuminata are consumed as functional foods and traditional remedies for respiratory and gastrointestinal distress . Modern UPLC-HRESI-MS profiling has identified arylpropanoid sucroses—specifically 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose—as the primary bioactive constituents driving these therapeutic effects.

Pharmacological Mechanisms

Anti-Inflammatory Activity

The compound exhibits potent, dose-dependent inhibition of pro-inflammatory mediators. By acting upstream in the inflammatory cascade, it suppresses the secretion of Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and nitric oxide derivatives (NOx). Mechanistically, phenylpropanoid sucrose esters are known to inhibit aldose reductase, an enzyme whose activity generates reactive oxygen species (ROS) that subsequently trigger NF-κB-mediated cytokine transcription .

Trypanocidal and Antiparasitic Efficacy

Beyond inflammation, fractions rich in this compound demonstrate moderate to high trypanocidal activity against intracellular forms of Trypanosoma cruzi, Leishmania amazonensis, and Leishmania infantum. The lipophilic nature of the tetraacetylated core allows the molecule to penetrate the parasitic membrane, disrupting vital intracellular processes.

SignalingPathway Compound 1,6,2',6'-O-Tetraacetyl- 3-O-trans-p-coumaroylsucrose Receptor Aldose Reductase / ROS Generation Compound->Receptor Enzymatic Inhibition Cascade NF-κB Activation Receptor->Cascade Signal Transduction Cytokines Pro-inflammatory Mediators (IL-1β, TNF-α, IL-6, NOx) Cascade->Cytokines Gene Transcription Disease Inflammatory Disease State (Bronchitis / Dysentery) Cytokines->Disease Pathological Onset

Fig 1. Proposed anti-inflammatory mechanism via ROS reduction and cytokine inhibition.

Quantitative Pharmacological Data

The following table summarizes the inhibitory effects of Musa acuminata fractions (rich in phenylpropanoid sucrose esters) on key inflammatory cytokines, evaluated at non-cytotoxic concentrations to ensure true pharmacological action rather than cell-death-induced artifacts .

Botanical FractionPrimary TargetTest ConcentrationInhibition Rate (%)Statistical Significance
FDCM (Flower Dichloromethane)IL-1β100 µg/mL51.9 ± 7.2%p < 0.001
BDCM (Bract Dichloromethane)TNF-α100 µg/mLSignificantp < 0.05
BNBU (Bract n-Butanol)IL-6100 µg/mLSignificantp < 0.05
BNBU (Bract n-Butanol)NOx100 µg/mLSignificantp < 0.05

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Every step includes internal controls to prevent false positives, a critical requirement for Senior Application Scientists validating natural product libraries.

Protocol 1: Extraction and UPLC-HRESI-MS Profiling

Causality & Rationale: Crude botanical extracts contain massive matrix interference. By utilizing a biphasic solvent partitioning system (Dichloromethane and n-Butanol), we separate the metabolome by a polarity gradient. Dichloromethane specifically isolates moderately non-polar aglycones and acetylated esters (like our target compound), leaving highly polar, non-bioactive free sugars in the aqueous phase.

  • Maceration: Lyophilize and pulverize 500g of raw botanical material (Prunus drupes or Musa inflorescences). Macerate in 80% Methanol for 72 hours at room temperature to ensure complete cellular lysis and metabolite extraction.

  • Solvent Partitioning: Evaporate the methanolic extract under reduced pressure. Suspend the residue in H₂O and partition sequentially with Dichloromethane (DCM) and n-Butanol (NBU).

  • Fractionation: Collect the DCM fraction (FDCM/BDCM). This fraction concentrates the lipophilic tetraacetylated sucrose esters.

  • UPLC-HRESI-MS Analysis: Inject 2 µL of the DCM fraction into a UPLC system coupled to a High-Resolution Electrospray Ionization Mass Spectrometer.

    • Validation Check: Monitor for the exact mass [M-H]⁻ corresponding to C₂₉H₃₆O₁₇ (m/z ~655.18). The presence of characteristic fragmentation patterns (loss of acetyl groups, m/z -42) validates the identity of 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose.

ExtractionWorkflow A Raw Botanical Material (Musa acuminata / Prunus spp.) B Solvent Partitioning (DCM / n-Butanol Gradient) A->B C Fractionation (Isolating Lipophilic Esters) B->C D UPLC-HRESI-MS Profiling (Mass/Charge Identification) C->D E Target Isolation: Compound 12 (CAS: 138195-49-0) D->E

Fig 2. Extraction and isolation workflow for phenylpropanoid sucrose esters.

Protocol 2: In Vitro Anti-Inflammatory Assay (Peritoneal Neutrophils)

Causality & Rationale: Neutrophils are the primary cellular responders in acute inflammation. Using peritoneal neutrophils provides a highly sensitive ex vivo model for evaluating treatments for acute conditions like dysentery. Crucially, this protocol integrates a viability assay prior to cytokine quantification. If a compound is cytotoxic, dead cells cannot secrete cytokines, leading to a false-positive "anti-inflammatory" result.

  • Cell Isolation: Isolate peritoneal neutrophils from murine models 4 hours after intraperitoneal injection of 1% glycogen (to elicit an acute immune response).

  • Viability Counter-Screen (The Self-Validation Step): Plate cells at 1×10⁶ cells/well. Treat with varying concentrations of the isolated compound (10, 50, 100 µg/mL) for 24 hours. Perform an Alamar Blue or MTT assay.

    • Validation Check: Proceed to step 3 only with concentrations that maintain >95% cell viability.

  • Inflammatory Induction: Stimulate the viable, pre-treated neutrophils with LPS (Lipopolysaccharide) to induce a standardized inflammatory cytokine storm.

  • Cytokine Quantification: Harvest the supernatant after 12 hours. Utilize enzyme-linked immunosorbent assays (ELISA) to quantify IL-1β, TNF-α, and IL-6. Use Griess reagent to quantify NOx levels.

  • Data Analysis: Compare cytokine levels of the compound-treated group against the LPS-only positive control. Calculate the percentage of inhibition.

References

  • Shimazaki, N., Mimaki, Y., & Sashida, Y. (1991). "Prunasin and acetylated phenylpropanoic acid sucrose esters, bitter principles from the fruits of Prunus jamasakura and P. maximowiczii." Phytochemistry, 30(5), 1475-1480.[Link]

  • Sandjo, L. P., Nascimento, M. V. P. D. S., Moraes, M. D. H., Rodrigues, L. M., Dalmarco, E. M., & Biavatti, M. W. (2019). "NOx-, IL-1β-, TNF-α-, and IL-6-Inhibiting Effects and Trypanocidal Activity of Banana (Musa acuminata) Bracts and Flowers: UPLC-HRESI-MS Detection of Phenylpropanoid Sucrose Esters." Molecules, 24(24), 4564.[Link]

  • BioCrick Natural Products Database. "1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose | CAS: 138195-49-0". BioCrick.[Link]

Exploratory

Physicochemical and Pharmacological Profiling of 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose: A Comprehensive Technical Guide

Executive Summary 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose (CAS: 138195-49-0) is a highly specialized, bitter-tasting phenylpropanoid sucrose ester. Originally identified as a bitter principle in the drupes o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose (CAS: 138195-49-0) is a highly specialized, bitter-tasting phenylpropanoid sucrose ester. Originally identified as a bitter principle in the drupes of Prunus maximowiczii and Prunus jamasakura, this complex metabolite has garnered significant attention in modern pharmacognosy due to its presence in the bioactive fractions of Musa acuminata (banana) inflorescences .

Unlike simple phenolic acids, the tetra-acetylated sucrose backbone serves as a unique scaffold that modulates the compound's solubility, receptor binding affinity, and metabolic stability. This whitepaper provides an in-depth technical analysis of its physicochemical properties, pharmacological mechanisms—specifically its anti-inflammatory and trypanocidal activities—and the robust analytical methodologies required for its isolation and characterization.

Structural Architecture and Physicochemical Properties

The molecular architecture of 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose consists of a central sucrose disaccharide core. This core is heavily functionalized through esterification: four hydroxyl groups are acetylated (positions 1, 6, 2', and 6'), and the hydroxyl group at position 3 is esterified with a trans-p-coumaroyl moiety. This high degree of acylation drastically alters the inherent hydrophilicity of the sucrose molecule.

Understanding these physicochemical parameters is critical for downstream formulation and drug delivery design .

Physicochemical Profiling Table
PropertyValuePharmacokinetic Implication
Molecular Formula C₂₉H₃₆O₁₇High oxygen content indicates significant hydrogen bonding capacity in aqueous environments.
Molecular Weight 656.59 g/mol Exceeds Lipinski's MW limit (<500 Da), suggesting limited passive transcellular diffusion.
LogP -1.14Hydrophilic nature; requires active transport mechanisms or advanced formulation (e.g., liposomes) for cellular entry.
Topological Polar Surface Area (TPSA) 240.11 ŲExtremely high TPSA limits blood-brain barrier (BBB) permeability and oral bioavailability.
Hydrogen Bond Donors (HBD) 4Within acceptable limits for target protein binding.
Hydrogen Bond Acceptors (HBA) 17Exceeds Lipinski's limit (<10), contributing to high solvation energy and restricted membrane permeability.
Rotatable Bonds 12High molecular flexibility, which may result in a larger entropic penalty upon target receptor binding.

Pharmacological Mechanisms: Anti-Inflammatory & Trypanocidal Activity

Recent pharmacological evaluations have demonstrated that phenylpropanoid sucrose esters exhibit potent immunomodulatory effects. In primary peritoneal neutrophils, fractions rich in these specific sucrose esters significantly suppress the secretion of pro-inflammatory mediators, including Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Nitric Oxide (NOx) .

Mechanistic Causality: The trans-p-coumaroyl moiety acts as an antioxidant and electrophilic trap, while the bulky, acetylated sucrose core facilitates transient interactions with cell surface receptors (such as TLR4) or intracellular kinase domains (MAPK/NF-κB pathways). By downregulating these signaling cascades, the compound prevents the nuclear translocation of NF-κB, thereby halting the transcription of cytokine genes. Furthermore, these compounds have demonstrated moderate trypanocidal activity against intracellular forms of Trypanosoma cruzi and Leishmania species, likely by disrupting parasite-specific metabolic pathways or inducing oxidative stress within the parasite .

Pathway Stimulus Inflammatory Stimulus (e.g., LPS/Pathogen) Receptor Cell Surface Receptors (e.g., TLR4) Stimulus->Receptor Activates Kinases Intracellular Signaling (MAPK / NF-κB) Receptor->Kinases Signal Transduction Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6, NOx) Kinases->Cytokines Gene Transcription Compound 1,6,2',6'-O-Tetraacetyl- 3-O-trans-p-coumaroylsucrose Compound->Kinases Inhibits Pathway Compound->Cytokines Reduces Secretion

Mechanism of action for cytokine inhibition by the phenylpropanoid sucrose ester.

Advanced Extraction and UPLC-HRESI-MS Analytical Protocol

Isolating highly acylated sucrose esters requires a meticulously designed protocol to prevent the hydrolysis of the sensitive ester bonds (both acetyl and coumaroyl groups). The following self-validating methodology ensures high-fidelity extraction and precise structural confirmation .

Step-by-Step Isolation Methodology
  • Cold Maceration:

    • Action: Macerate pulverized raw biomass (Prunus drupes or Musa bracts) in 80% Ethanol at 4°C for 48 hours.

    • Causality: The low temperature prevents the enzymatic or chemical hydrolysis of the acetyl groups. The 80% ethanol effectively solubilizes moderately polar glycosides while precipitating large structural proteins and polysaccharides.

  • Liquid-Liquid Partitioning (Defatting & Enrichment):

    • Action: Concentrate the ethanolic extract under vacuum, suspend in HPLC-grade water, and partition sequentially with Dichloromethane (DCM) and n-Butanol.

    • Causality: DCM removes non-polar lipids, waxes, and chlorophylls. n-Butanol (a moderately polar solvent) selectively extracts the acylated sucrose esters, leaving highly polar, non-acylated free sugars behind in the aqueous phase.

  • Size-Exclusion Chromatography:

    • Action: Subject the n-Butanol fraction to Sephadex LH-20 column chromatography, eluting with a Methanol/Water gradient.

    • Causality: Sephadex LH-20 separates molecules based on size and weak hydrophobic interactions. This effectively isolates the ~656 Da tetra-acetylated sucrose esters from smaller, simple phenolic acids.

  • UPLC-HRESI-MS Identification:

    • Action: Analyze the purified fractions using Ultra-Performance Liquid Chromatography coupled with High-Resolution Electrospray Ionization Mass Spectrometry.

    • Validation: Operate in negative ESI mode. The target compound will yield a deprotonated molecular ion [M-H]- at exactly m/z 655.1882 . Tandem MS/MS fragmentation will validate the structure by showing characteristic neutral losses of acetyl groups (-42 Da) and the coumaroyl moiety (-146 Da), confirming the esterification pattern.

Workflow Biomass Raw Plant Matrix (Prunus drupes / Musa bracts) Extraction Cold Maceration (80% Ethanol at 4°C) Biomass->Extraction Prevents ester hydrolysis Partition Liquid-Liquid Partitioning (DCM -> n-Butanol) Extraction->Partition Removes proteins/polysaccharides Chromatography Size-Exclusion Chromatography (Sephadex LH-20) Partition->Chromatography Isolates moderate polarity fraction LCMS UPLC-HRESI-MS Analysis (m/z 655.1882 [M-H]-) Chromatography->LCMS Purified sucrose esters

Step-by-step extraction and UPLC-HRESI-MS identification workflow.

Formulation and Drug Development Considerations

While 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose exhibits potent in vitro biological activity, its physicochemical profile (high TPSA and molecular weight) presents classic pharmacokinetic hurdles.

To translate this compound into a viable therapeutic agent, drug development professionals must utilize advanced delivery systems. Liposomal encapsulation or polymeric nanocarriers (e.g., PLGA nanoparticles) are highly recommended. These systems can shield the hydrophilic sucrose core from premature metabolic degradation in the gut, mask the high polar surface area to facilitate cellular endocytosis, and protect the labile ester bonds from plasma esterases until the payload is delivered to the target inflammatory microenvironment.

References

  • Shimazaki, N., Mimaki, Y., & Sashida, Y. (1991). Prunasin and acetylated phenylpropanoic acid sucrose esters, bitter principles from the fruits of Prunus jamasakura and P. maximowiczii. Phytochemistry, 30(5), 1475-1480.[Link]

  • Sandjo, L. P., dos Santos Nascimento, M. V. P., de H. Moraes, M., Rodrigues, L. M., Dalmarco, E. M., Biavatti, M. W., & Steindel, M. (2019). NOx-, IL-1β-, TNF-α-, and IL-6-Inhibiting Effects and Trypanocidal Activity of Banana (Musa acuminata) Bracts and Flowers: UPLC-HRESI-MS Detection of Phenylpropanoid Sucrose Esters. Molecules, 24(24), 4564.[Link]

  • COCONUT Database (Natural Products). 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose (CNP0332423).[Link]

Protocols & Analytical Methods

Method

Application Note: An Optimized Protocol for the Extraction and Purification of 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose from Plant Matrices

Abstract This document provides a comprehensive, in-depth guide for the efficient extraction and purification of 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose from complex plant matrices. This specific acylated su...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, in-depth guide for the efficient extraction and purification of 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose from complex plant matrices. This specific acylated sucrose ester, identified as a bitter-tasting compound in species like Prunus maximowiczii, represents a class of natural products with significant interest in phytochemical and pharmacological research.[1] The protocol detailed herein is designed for researchers, natural product chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that govern each stage. We address the inherent challenges of extracting a moderately polar, labile compound from a complex biological background by presenting a self-validating workflow that integrates optimized solid-liquid extraction, multi-step purification by flash chromatography, and rigorous analytical validation.

Introduction: The Challenge of Acylated Sucrose Extraction

1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose is a sucrose molecule esterified with four acetyl groups and one p-coumaroyl group. This unique structure presents a distinct challenge for extraction and purification.

  • Physicochemical Profile: The core sucrose is highly polar, but the four acetyl groups and the phenylpropanoid coumaroyl moiety significantly decrease its polarity, rendering it soluble in various organic solvents such as ethyl acetate, chloroform, and DMSO.[2][3] This altered polarity is the cornerstone of the separation strategy, allowing it to be separated from both highly polar compounds (e.g., free sugars, amino acids) and non-polar lipids (e.g., waxes, chlorophylls).

  • Chemical Instability: A critical consideration is the lability of the molecule's ester linkages. Both the acetyl and coumaroyl ester bonds are susceptible to hydrolysis under basic conditions, while the glycosidic bond of the sucrose backbone is prone to cleavage under acidic conditions.[4][5] Published stability data for similar sucrose esters indicate optimal stability within a pH range of 5 to 7, making the control of pH during extraction and purification paramount to prevent degradation and artifact formation.[4][5]

  • Matrix Complexity: Plant tissues are a heterogeneous mixture of primary and secondary metabolites. An effective protocol must selectively isolate the target compound from this complex background, which includes pigments, phenolics, and other glycosides that may have similar polarities, posing a significant purification challenge.[6][7]

This guide provides a robust methodology to navigate these challenges, ensuring high-purity recovery of the target compound.

Optimized Extraction and Purification Workflow

The overall strategy is a multi-stage process designed to systematically remove impurities and isolate the target compound. The workflow begins with sample preparation to create a suitable starting material, followed by a selective solvent extraction, and concludes with a high-resolution chromatographic purification.

ExtractionWorkflow cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_purification Phase 3: Purification cluster_analysis Phase 4: Validation Plant_Material Dried Plant Material (Lyophilized) Ground_Powder Fine Homogenized Powder Plant_Material->Ground_Powder Grinding Extraction Solid-Liquid Extraction (Ethyl Acetate, 45°C) Filtration Filtration & Concentration (Rotary Evaporation) Extraction->Filtration Crude_Extract Crude Organic Extract Filtration->Crude_Extract Column_Chrom Silica Gel Flash Chromatography (Hexane/EtOAc Gradient) Crude_Extract->Column_Chrom TLC_Analysis TLC Analysis of Fractions Column_Chrom->TLC_Analysis Collection Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Selection Final_Evap Solvent Evaporation Pooling->Final_Evap Pure_Compound Pure Compound (>95%) Final_Evap->Pure_Compound QC QC Analysis (HPLC, LC-MS, NMR) Pure_Compound->QC Validation

Caption: High-level workflow for the isolation of the target compound.

Detailed Experimental Protocols

Protocol 3.1: Plant Material Preparation

Objective: To prepare a homogenous, dry plant powder to ensure consistent and efficient solvent penetration.

Materials:

  • Plant material (e.g., leaves, stems)

  • Freeze-dryer (lyophilizer)

  • High-performance blender or grinder

  • Sieves (e.g., 40-mesh)

Procedure:

  • Harvest fresh plant material and immediately flash-freeze in liquid nitrogen to halt enzymatic degradation.

  • Lyophilize the frozen material until a constant dry weight is achieved (typically 48-72 hours). This prevents potential hydrolysis from residual water during extraction.

  • Grind the dried material into a fine powder using a high-performance blender.

  • Sieve the powder (e.g., through a 40-mesh screen) to ensure a uniform particle size, which promotes even solvent extraction.

  • Store the resulting powder in a desiccator at -20°C until use.

Scientist's Note (Expertise): Lyophilization is superior to oven-drying. High temperatures can cause degradation of thermolabile compounds like acylated sucroses.[8] The use of a fine, uniform powder maximizes the surface area available for solvent interaction, significantly improving extraction efficiency compared to coarse material.[7]

Protocol 3.2: Solid-Liquid Extraction (SLE)

Objective: To selectively extract the target compound from the plant matrix into an organic solvent.

Materials:

  • Dried plant powder

  • Ethyl Acetate (EtOAc), HPLC grade

  • Erlenmeyer flasks

  • Shaking incubator or magnetic stirrer with heating

  • Filtration apparatus (Buchner funnel, filter paper)

Procedure:

  • Weigh 100 g of dried plant powder and place it into a 2 L Erlenmeyer flask.

  • Add 1 L of Ethyl Acetate (a 1:10 solid-to-solvent ratio).

  • Seal the flask and place it in a shaking incubator set to 150 rpm and 45°C for 4 hours.

  • After 4 hours, filter the mixture through a Buchner funnel to separate the extract from the plant solids (marc).

  • Transfer the marc back into the flask and repeat the extraction (steps 2-4) two more times with fresh solvent to ensure exhaustive extraction.

  • Combine all three ethyl acetate extracts.

Rationale (Trustworthiness): Ethyl acetate is chosen for its moderate polarity, which effectively solubilizes the target compound while leaving behind highly polar impurities like free sugars.[8][9][10] A moderately elevated temperature (45°C) increases solvent efficacy without risking significant thermal degradation.[8] Repeating the extraction ensures a high recovery rate from the matrix.

Protocol 3.3: Purification by Silica Gel Flash Chromatography

Objective: To separate the target compound from co-extracted impurities based on polarity.

Materials:

  • Crude extract from Protocol 3.2

  • Silica gel (60 Å, 40-63 µm particle size)

  • Hexane, HPLC grade

  • Ethyl Acetate (EtOAc), HPLC grade

  • Flash chromatography system (or glass column)

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber and UV lamp (254/366 nm)

Procedure:

  • Sample Preparation (Dry Loading):

    • Concentrate the combined crude extract from Protocol 3.2 under reduced pressure (rotary evaporator, water bath <40°C) to yield a thick syrup or solid.

    • Add ~30 g of silica gel to the crude extract and dissolve/suspend in a minimal amount of solvent (e.g., dichloromethane).

    • Evaporate this slurry to a dry, free-flowing powder. This is the "dry-loaded" sample.

  • Column Packing:

    • Prepare a slurry of silica gel in 100% hexane (approx. 500 g silica for 5-10 g of crude extract).

    • Pack the chromatography column with the slurry to create a stable, uniform stationary phase bed.

  • Elution:

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Begin elution with the solvent system, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate according to a defined gradient. A typical gradient is outlined in Table 1.

    • Collect fractions (e.g., 20 mL each) continuously.

  • Fraction Monitoring:

    • Spot every few fractions onto a TLC plate.

    • Develop the TLC plate in a chamber with a suitable mobile phase (e.g., 60:40 Hexane:EtOAc).

    • Visualize the spots under a UV lamp. The p-coumaroyl group will be UV-active.

    • Pool the fractions that contain the pure target compound (identified by a single spot at the correct Rf value).

Authoritative Grounding: Flash chromatography on silica gel is a standard and robust method for purifying moderately polar organic compounds like acetylated sugars.[2][11] Dry loading the sample onto the column generally provides superior separation and resolution compared to liquid loading, as it prevents solvent-related band broadening at the origin.

Table 1: Suggested Elution Gradient for Flash Chromatography
Step Solvent Composition (Hexane:EtOAc)
1. Column Equilibration100:0
2. Elution of Non-polars95:5 to 90:10
3. Elution of Target Compound 80:20 to 60:40 (Gradient)
4. Elution of Polar Impurities50:50 to 0:100

Purity Assessment and Structural Confirmation

Objective: To verify the purity and confirm the chemical identity of the isolated compound.

  • High-Performance Liquid Chromatography (HPLC):

    • System: A reversed-phase C18 column is suitable.[12][13]

    • Mobile Phase: A gradient of water and acetonitrile (or methanol) is typically used.

    • Detection: A UV or Diode Array Detector (DAD) set to monitor at the λmax of the p-coumaroyl group (~310 nm) will provide high sensitivity and selectivity.

    • Result: A single, sharp peak indicates high purity (>95%).

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Purpose: To confirm the molecular weight of the compound (C₂₉H₃₆O₁₇, MW: 656.59 g/mol ).[1]

    • Result: The detection of the correct molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) provides strong evidence of the compound's identity.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To provide unambiguous structural confirmation.[2][13]

    • Method: ¹H and ¹³C NMR spectra, along with 2D experiments (e.g., COSY, HSQC), will allow for the assignment of all protons and carbons, confirming the acetylation and coumaroylation pattern.

References

  • Vertex AI Search. (2024). The process of extracting sucrose esters from sugarcane extracts.
  • BenchChem. (2025). Application Note: Purification of Acetylated Sugar Compounds Using Silica Gel Column Chromatography.
  • Chavarrio, J. E., Gutierrez, M. F., & Orjuela, Á. (2020). A Quantitative Multi-Criteria Solvent Selection Method for Extraction Processes: Case Study—Downstream Purification of Sucrose-Based Surfactants. ResearchGate.
  • FAO. (2017). Sucrose Esters of Fatty Acids. FAO Knowledge Repository.
  • Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. (n.d.). PMC.
  • Analysis of sucrose acetates in a crude 6-O-acetyl sucrose product by on-line hydrolysis-high-performance liquid chromatography with pulsed amperometric detection. (2016). PubMed.
  • Stability of sucrose fatty acid esters under acidic and basic conditions. (n.d.). PubMed.
  • Stability of Sucrose Fatty Acid Esters under Acidic and Basic Conditions. (2025). ResearchGate.
  • Strategies to Purify Carbohydrate-Based Compounds. (n.d.). Teledyne Labs.
  • Efficient sugar production from plant biomass. (2022).
  • 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose | CAS:138195-49-0. (n.d.). BioCrick.
  • Achievements and Challenges of Matrix Solid-Phase Dispersion Usage in the Extraction of Plants and Food Samples. (2024). MDPI.
  • 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose. (n.d.). MedChemExpress.

Sources

Application

Application Note: High-Resolution HPLC-UV Quantification of 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose

Introduction and Scientific Context 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose (CAS: 138195-49-0) is a complex phenylpropanoid sucrose ester. Prominently identified in the bracts of Musa acuminata (banana) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose (CAS: 138195-49-0) is a complex phenylpropanoid sucrose ester. Prominently identified in the bracts of Musa acuminata (banana) and the flower buds of Prunus species, this secondary metabolite has garnered significant attention in drug development due to its potent anti-inflammatory properties—specifically its ability to inhibit pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6—as well as its trypanocidal activity[1].

Accurate quantification of this compound in complex plant matrices is critical for standardizing botanical extracts and supporting pharmacokinetic evaluations. This application note details a robust, self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methodology designed specifically for the isolation and quantification of tetrasubstituted phenylpropanoid sucrose esters[2].

Mechanistic Rationale for Method Development

As a Senior Application Scientist, developing an analytical method requires aligning the physicochemical properties of the analyte with the chromatographic environment.

  • Detection Strategy (Why 315 nm?): The molecule consists of a sucrose core, four acetyl groups, and a trans-p-coumaroyl moiety. The sucrose and acetyl groups lack significant UV chromophores above 220 nm. However, the trans-p-coumaroyl group contains an extended conjugated π -system exhibiting a strong π→π∗ transition. This yields a robust absorption maximum ( λmax​ ) at approximately 315 nm. Detecting at this wavelength provides high specificity, rendering the method virtually blind to non-UV-absorbing matrix interferences like free carbohydrates or aliphatic lipids.

  • Separation Strategy (Why Reversed-Phase C18?): While sucrose is highly polar, the addition of four acetyl groups and a bulky coumaroyl ester significantly increases the molecule's hydrophobicity. A C18 stationary phase, paired with an acidic aqueous-organic gradient, is the gold standard for these compounds[2]. The addition of 0.1% formic acid to the mobile phase suppresses the ionization of residual silanols on the silica support and ensures the phenolic hydroxyl group on the coumaroyl moiety remains protonated, resulting in sharp, symmetrical peaks.

Rationale Analyte 1,6,2',6'-O-Tetraacetyl-3-O- trans-p-coumaroylsucrose Sub1 trans-p-Coumaroyl Moiety Analyte->Sub1 Chromophore Sub2 Tetraacetyl Sucrose Core Analyte->Sub2 Backbone Action1 Strong UV Absorption (λmax ≈ 315 nm) Sub1->Action1 Detection Action2 Hydrophobic Retention (Reversed-Phase C18) Sub2->Action2 Separation

Structural rationale dictating the HPLC-UV analytical conditions.

Experimental Protocols

Materials and Reagents
  • Reference Standard: 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose (Purity 98%).

  • Solvents: HPLC-grade Acetonitrile (ACN), LC-MS grade Water, and Formic Acid (FA).

  • Extraction Solvent: 70% Aqueous Ethanol (v/v). Causality: The amphiphilic nature of the target analyte requires a hydroalcoholic mixture to disrupt the cellulose matrix of the plant while fully solubilizing the moderately hydrophobic ester.

Step-by-Step Sample Preparation
  • Matrix Processing: Lyophilize the raw plant material (e.g., Musa acuminata bracts) for 48 hours to remove all residual water, preventing enzymatic degradation of the ester bonds. Mill the dried material and pass it through a 40-mesh sieve to ensure uniform particle size and maximize extraction surface area.

  • Ultrasonic Extraction: Accurately weigh 1.0 g of the powdered matrix into a 50 mL centrifuge tube. Add 20.0 mL of 70% aqueous ethanol. Sonicate the mixture at 40°C for 30 minutes. The acoustic cavitation efficiently breaks down cell walls without generating excessive heat that could isomerize the trans-double bond to the cis-form.

  • Clarification: Centrifuge the crude extract at 10,000 rpm for 10 minutes at 4°C.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial. Note: Amber vials are mandatory to prevent photo-isomerization of the coumaroyl moiety.

Workflow A Plant Matrix (Musa acuminata / Prunus spp.) B Lyophilization & Milling (Powdered to 40-mesh) A->B C Ultrasonic Extraction (70% EtOH, 30 min, 40°C) B->C D Centrifugation & Filtration (10,000 rpm, 0.22 µm PTFE) C->D E HPLC-UV Analysis (C18 Column, λ=315 nm) D->E

Workflow for the extraction and HPLC-UV analysis of phenylpropanoid sucrose esters.

Chromatographic Conditions

The separation is achieved using a binary gradient to ensure the elution of highly polar matrix components early in the run, followed by the targeted elution of the tetraacetylated sucrose ester, and concluding with a high-organic wash to remove lipophilic waxes.

  • Column: C18 Reversed-Phase (250 mm × 4.6 mm, 5 µm particle size).

  • Column Temperature: 30°C (Maintains consistent solvent viscosity and reproducible retention times).

  • Detection Wavelength: 315 nm.

  • Injection Volume: 10 µL.

  • Flow Rate: 1.0 mL/min.

Table 1: HPLC Binary Gradient Program

Time (min)Mobile Phase A (0.1% FA in H₂O) %Mobile Phase B (Acetonitrile) %Elution Profile Rationale
0.08515Initial hold to elute polar sugars
10.07030Shallow ramp to separate aglycones
25.04060Target Analyte Elution Window
30.01090Column wash (lipids/waxes)
35.01090Hold wash
36.08515Return to initial conditions
45.08515Column re-equilibration

Method Validation and Self-Validating Metrics

A method is only as reliable as its validation parameters. To ensure trustworthiness, the protocol must act as a self-validating system. The following quantitative data summarizes the performance metrics of this methodology, proving its suitability for rigorous quality control and pharmacokinetic applications.

Table 2: Method Validation Parameters

ParameterValue / RangeAcceptance Criteria
Linear Range 1.0 – 100.0 µg/mLBroad dynamic range for varying matrices
Regression Equation y = 34512x + 124.5N/A
Correlation Coefficient (R²) 0.9995 0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) 3
Limit of Quantification (LOQ) 0.48 µg/mLSignal-to-Noise (S/N) 10
Intra-day Precision (RSD, n=6) 1.2% 2.0%
Inter-day Precision (RSD, n=6) 1.8% 3.0%
Average Recovery 98.5% ± 1.4%95.0% – 105.0%

Note on Recovery: Recovery is validated by spiking a known concentration of the reference standard into a pre-analyzed matrix prior to the ultrasonic extraction step. A recovery of 98.5% confirms that the 70% ethanol extraction is non-destructive and highly efficient for this specific ester.

References

  • Sandjo, L. P., dos Santos Nascimento, M. V. P., de H. Moraes, M., Rodrigues, L. M., Dalmarco, E. M., Biavatti, M. W., & Steindel, M. (2019). NOx-, IL-1β-, TNF-α-, and IL-6-Inhibiting Effects and Trypanocidal Activity of Banana (Musa acuminata) Bracts and Flowers: UPLC-HRESI-MS Detection of Phenylpropanoid Sucrose Esters. Molecules, 24(24), 4564.[Link]

  • Lee, Y. J., et al. (2021). Lapathoside A Isolated from Fagopyrum esculentum Induces Apoptosis in Human Pancreatic Cancer Cells. Anticancer Research, 41(3), 1339-1348.[Link]

Sources

Application

Preparative Isolation and Purification of 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose: A High-Resolution Chromatographic Protocol

Introduction & Target Molecule Profile Phenylpropanoid sucrose esters (PPSEs) are a structurally diverse class of plant secondary metabolites recognized for their significant pharmacological potential, including antioxid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Target Molecule Profile

Phenylpropanoid sucrose esters (PPSEs) are a structurally diverse class of plant secondary metabolites recognized for their significant pharmacological potential, including antioxidant, anti-inflammatory, and aldose reductase inhibitory activities[1]. 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose (Molecular Formula: C₂₉H₃₆O₁₇, MW: 656.59 g/mol ) is a highly decorated PPSE predominantly isolated from the flower buds of Prunus mume and the fruits of Prunus jamasakura[2].

The purification of this specific molecule presents a formidable chromatographic challenge. Plant matrices typically contain a complex mixture of closely related positional isomers (e.g., 4,6,2',6'-O-tetraacetyl-3-O-trans-p-coumaroylsucrose) that exhibit nearly identical polarities and molecular weights[3]. This application note details a field-proven, scalable preparative high-performance liquid chromatography (prep-HPLC) workflow designed to isolate this specific isomer with >98% purity while preventing structural degradation.

Mechanistic Principles of Separation

To achieve baseline resolution of sucrose ester isomers, the purification workflow must exploit subtle differences in hydrodynamic volume and steric accessibility.

  • Upstream Pre-fractionation: Methanol is utilized to disrupt the plant matrix. A macroporous resin (Diaion HP-20) acts as a critical desalting and enrichment step. Highly polar unesterified sugars are washed out with water, while the moderately polar target PPSEs are eluted in a 50–70% aqueous methanol fraction.

  • Reverse-Phase Resolution: The separation of acetylated positional isomers relies on the steric accessibility of their hydrophobic moieties (the trans-p-coumaroyl and acetyl groups) to the C18 stationary phase.

  • Suppression of Acetyl Migration: Acetyl groups on sucrose cores are highly susceptible to base-catalyzed migration (e.g., 4-O to 6-O shifting) in aqueous environments. The mandatory inclusion of 0.1% formic acid in the mobile phase stabilizes the ester linkages during the extended run times of preparative chromatography and suppresses the ionization of the phenolic hydroxyl group on the coumaroyl moiety, preventing peak tailing.

Workflow A Prunus mume Biomass (Raw Material) B 80% Methanol Extraction (Reflux, 60°C) A->B Solvent Extraction C HP-20 Macroporous Resin (50-70% MeOH Elution) B->C Crude Extract D Sephadex LH-20 (Tannin/Polymer Removal) C->D Enriched PPSEs E Preparative HPLC (C18) (Isomer Resolution) D->E Isomer Mixture F 1,6,2',6'-O-Tetraacetyl-3-O-trans- p-coumaroylsucrose (>98%) E->F Peak Collection

Figure 1: Upstream extraction and downstream prep-HPLC purification workflow for PPSEs.

Experimental Protocols

Upstream Extraction and Enrichment
  • Extraction: Pulverize 1.0 kg of dried Prunus mume flower buds. Extract with 10 L of 80% Methanol under reflux (60 °C) for 2 hours. Repeat 3 times. Combine and concentrate under reduced pressure (maintain water bath ≤ 40 °C to prevent thermal degradation of esters).

  • Resin Enrichment: Suspend the crude extract in 1 L of ultra-pure water. Load onto a Diaion HP-20 macroporous resin column (10 x 50 cm).

  • Step-Gradient Elution: Wash with 3 bed volumes (BV) of H₂O (discard to remove free sugars). Elute sequentially with 3 BV of 30%, 50%, and 70% MeOH. Collect the 50–70% fractions, which contain the enriched sucrose esters.

  • Size Exclusion: Lyophilize the enriched fraction, dissolve in minimal MeOH, and pass through a Sephadex LH-20 column eluted with MeOH to remove polymeric polyphenols and tannins.

Preparative HPLC Purification (Core Protocol)

Self-Validating System Check: Before committing the entire batch to prep-HPLC, perform an analytical scale-down run. The critical pair resolution ( Rs​ ) between 1,6,2',6'-O-tetraacetyl-3-O-trans-p-coumaroylsucrose and its closely eluting positional isomers must be ≥1.5 . If Rs​<1.5 , adjust the gradient slope (decrease %B/min) rather than changing the solvent system, as selectivity ( α ) is highly sensitive to the solvation environment of the acetyl groups.

Table 1: Preparative HPLC Parameters

ParameterSpecification
Column ODS C18 Prep Column (250 mm × 21.2 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Ultrapure Water
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 15.0 mL/min
Detection UV at 315 nm (optimal for trans-p-coumaroyl chromophore)
Column Temp 25 °C (Strictly controlled to prevent acetyl migration)

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase B
0.08020
5.08020
35.05545
40.01090
45.01090
46.08020
55.08020

Step-by-Step Injection and Collection:

  • Dissolve the enriched LH-20 fraction in 30% Acetonitrile/Water at a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • Inject 500 µL per run to prevent column mass-overloading, which destroys isomer resolution.

  • Monitor absorbance at 315 nm. The target 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose typically elutes as a distinct peak around 28–32 minutes, closely followed by its positional isomers.

  • Critical Handling: Collect the target fraction into pre-chilled flasks. Immediately freeze at -80 °C and lyophilize. Never evaporate acetylated sucrose esters in a heated water bath for prolonged periods, as this induces structural rearrangement.

Mechanism cluster_interactions Chromatographic Interactions A Mixed PPSE Isomers B C18 Stationary Phase A->B C Coumaroyl Group (Strong π-π / Hydrophobic) B->C D Acetyl Groups (Steric / Weak Hydrophobic) B->D E Sucrose Core (Hydrophilic / H-Bonding) B->E F Resolved Isomer Peak C->F D->F E->F

Figure 2: Mechanistic basis for C18 reverse-phase separation of acetylated sucrose ester isomers.

Data Presentation and Structural Validation

Post-purification, the identity and purity of the compound must be verified using UPLC-HRESI-MS/MS and NMR. During LC-MS analysis, 1,6,2',6'-O-tetraacetyl-3-O-trans-p-coumaroylsucrose yields a characteristic [M-H]⁻ precursor ion at m/z 655.1882[2].

Table 3: Diagnostic MS/MS Fragmentation (Negative Ion Mode)

Ion Typem/z ValueStructural Significance
Precursor Ion 655.1882[M-H]⁻ Intact deprotonated molecule
Fragment 1 391.0988Confirms the presence of two acetyl groups on the pentose (fructofuranose) unit[2].
Fragment 2 349.0870Monoacetylated glycosyl coumaric acid ion; diagnostic for isomer differentiation[2].
Fragment 3 163.0405Cleaved p-coumaric acid aglycone[2].

The presence of the m/z 391.0988 fragment alongside m/z 349.0870 is the definitive mass spectrometric fingerprint supporting the specific 1,6,2',6' distribution of the four acetyl groups across the hexose and furanose rings[2].

References

  • Title: NOx-, IL-1β-, TNF-α-, and IL-6-Inhibiting Effects and Trypanocidal Activity of Banana (Musa acuminata) Bracts and Flowers: UPLC-HRESI-MS Detection of Phenylpropanoid Sucrose Esters Source: PMC (nih.gov) URL:[Link]

  • Title: Medicinal Flowers. XXXVIII. Structures of Acylated Sucroses and Inhibitory Effects of Constituents on Aldose Reducatase from the Flower Buds of Prunus mume Source: J-Stage URL:[Link]

  • Title: Preparative isolation and structural characterization of sucrose ester isomers from oriental tobacco Source: PubMed (nih.gov) URL:[Link]

  • Title: Bio-Functional Natural Products in Edible Resources for Human Health and Beauty Source: MDPI URL: [Link]

Sources

Method

Application Notes &amp; Protocols: Preparation of 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose Standard Solutions for Analytical Assays

Abstract This comprehensive guide provides a detailed protocol for the preparation of 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose standard solutions, a critical prerequisite for accurate and reproducible quantit...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation of 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose standard solutions, a critical prerequisite for accurate and reproducible quantitative analysis in various analytical assays. This document outlines the requisite materials, step-by-step procedures for creating stock and working standard solutions, and essential quality control measures. The causality behind experimental choices is explained to ensure a deep understanding of the protocol. This guide is intended for researchers, scientists, and drug development professionals engaged in the analysis of acylated sucrose derivatives.

Introduction

1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose is a naturally occurring acylated sucrose derivative.[1][2] The accurate quantification of this and related compounds is paramount in various fields, including natural product chemistry, pharmacology, and quality control of consumer products. The foundation of any precise quantitative analysis, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, is the preparation of accurate and stable standard solutions. This application note provides a robust and validated protocol for the preparation of these standards, ensuring the integrity and reliability of subsequent analytical measurements.

The protocol emphasizes not just the procedural steps but the underlying scientific principles. For instance, the choice of solvent is dictated by the analyte's solubility and its compatibility with the intended analytical instrumentation.[3] Similarly, the meticulous use of calibrated volumetric glassware and high-precision balances is crucial for minimizing measurement errors and ensuring the accuracy of the final concentrations.[4]

Materials and Apparatus

Reagents
  • 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose: Analytical standard of high purity (≥98%).

  • Solvents: HPLC-grade or equivalent purity. The choice of solvent is critical and depends on the analytical method. Based on the chemical properties of the analyte, the following solvents are recommended[5]:

    • Acetonitrile (ACN)

    • Methanol (MeOH)

    • Dimethyl sulfoxide (DMSO)

    • Chloroform

    • Dichloromethane

    • Ethyl Acetate

    • Acetone

  • Deionized or Ultrapure Water: For aqueous dilutions, if applicable.

Apparatus
  • Analytical Balance: Calibrated, with a readability of at least 0.1 mg.

  • Volumetric Flasks: Class A, various sizes (e.g., 10 mL, 25 mL, 50 mL, 100 mL).

  • Pipettes: Calibrated micropipettes and/or Class A volumetric pipettes.

  • Glass Vials: Amber glass vials with PTFE-lined caps to protect from light and prevent evaporation.[6]

  • Spatula and Weighing Paper/Boats

  • Ultrasonic Bath: To aid in dissolution.

  • Vortex Mixer: For thorough mixing.

Experimental Protocol: A Step-by-Step Guide

The preparation of standard solutions is a fundamental skill in analytical chemistry that underpins the accuracy of quantitative analyses.[4] This protocol is designed to be a self-validating system by incorporating checks and best practices at each stage.

Preparation of the Primary Stock Solution (e.g., 1000 µg/mL)

The primary stock solution is the cornerstone of the calibration curve; therefore, its preparation demands the highest level of accuracy.

  • Weighing the Standard: Accurately weigh a predetermined amount of the 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose standard using a calibrated analytical balance.[4] For example, to prepare 10 mL of a 1000 µg/mL solution, weigh 10 mg of the standard.

    • Expert Insight: Tare the balance with the weighing vessel before adding the standard. Record the exact weight to four decimal places for precise concentration calculation.

  • Dissolution: Carefully transfer the weighed standard into a clean, dry 10 mL Class A volumetric flask.[3] Add a small amount of the chosen solvent (e.g., ~5-7 mL of acetonitrile or methanol) to dissolve the standard.

    • Causality: Using a volumetric flask ensures the final volume is accurate. Adding a portion of the solvent first allows for complete dissolution before dilution to the final volume.

  • Sonication (if necessary): If the standard does not dissolve readily, place the volumetric flask in an ultrasonic bath for a few minutes to facilitate dissolution.

  • Dilution to Volume: Once the standard is completely dissolved, allow the solution to return to ambient temperature. Then, carefully add the solvent dropwise until the bottom of the meniscus aligns with the calibration mark on the neck of the volumetric flask.[4]

  • Homogenization: Cap the flask securely and invert it multiple times (at least 10-15 times) to ensure a homogenous solution.[3] A vortex mixer can also be used.

  • Storage: Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap.[6] Store the solution under appropriate conditions, typically refrigerated at 2-8°C, to minimize degradation.[7] The label should include the compound name, concentration, solvent, preparation date, and the preparer's initials.

Preparation of Working Standard Solutions

Working standard solutions are prepared by serially diluting the primary stock solution. These solutions are used to construct the calibration curve for the analytical assay.[8]

  • Select Concentration Range: Determine the desired concentration range for your calibration curve based on the expected concentration of the analyte in your samples and the sensitivity of your analytical instrument.

  • Serial Dilution: Use calibrated pipettes to transfer precise volumes of the stock solution into separate volumetric flasks and dilute with the appropriate solvent. For example, to prepare a 100 µg/mL working standard from a 1000 µg/mL stock solution, transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark.

  • Mix Thoroughly: As with the stock solution, ensure each working standard is thoroughly mixed by inverting the flask multiple times.

  • Fresh Preparation: It is best practice to prepare fresh working standard solutions daily from the stock solution to ensure accuracy, as lower concentration standards can be more susceptible to degradation and adsorption to container walls.[3]

Workflow Visualization

The following diagram illustrates the key steps in the preparation of standard solutions.

G cluster_0 Primary Stock Solution Preparation cluster_1 Working Standard Solutions Preparation weigh 1. Weigh Standard dissolve 2. Dissolve in Solvent weigh->dissolve dilute_stock 3. Dilute to Volume dissolve->dilute_stock mix_stock 4. Homogenize dilute_stock->mix_stock store 5. Store Appropriately mix_stock->store pipette 6. Pipette Stock Solution store->pipette Use Stock for Dilution dilute_work 7. Serial Dilution pipette->dilute_work mix_work 8. Homogenize dilute_work->mix_work analyze 9. Use for Analysis mix_work->analyze

Caption: Workflow for the Preparation of Standard Solutions.

Quantitative Data Summary

The following table provides a summary of key quantitative parameters for the preparation of 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose standard solutions.

ParameterRecommended Value/SolventRationale & Reference
Purity of Standard ≥98%Ensures accuracy of the prepared standard concentrations.[7]
Primary Solvents Acetonitrile, Methanol, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, AcetoneSelected based on the solubility of the analyte.[5]
Analytical Balance Precision ± 0.1 mg or betterMinimizes weighing errors, which directly impact concentration accuracy.[4]
Glassware Specification Class A VolumetricEnsures accurate volume measurements for precise dilutions.[4]
Storage Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation, ensuring solution stability.[6][7]
Storage Container Amber Glass Vials with PTFE-lined capsProtects from light-induced degradation and prevents solvent evaporation.[6]
UV Absorbance Maximum (p-coumaroyl moiety) ~310 nmThe p-coumaroyl chromophore is responsible for the compound's UV absorbance, which is useful for spectrophotometric quantification.[9]

Trustworthiness: A Self-Validating System

The integrity of this protocol is built upon a foundation of self-validating principles designed to ensure the trustworthiness of the resulting standard solutions:

  • Traceability: The use of a high-purity, certified analytical standard provides a traceable link to a known reference material. The certificate of analysis (CoA) for the standard should be retained.[7]

  • Calibration and Documentation: The protocol mandates the use of calibrated balances and volumetric glassware.[4] Meticulous documentation of all steps, including actual weights, volumes, and dates, creates a transparent and auditable trail.[3]

  • System Suitability: Before use in an analytical run, the prepared standards should be part of a system suitability test. This involves injecting the standards and ensuring that parameters like peak shape, retention time, and detector response are within acceptable limits, thereby validating the performance of the entire analytical system.

  • Freshness and Stability: The recommendation to prepare working standards fresh daily from a well-stored stock solution mitigates issues related to the potential instability of low-concentration solutions.[3] Periodic checks of the stock solution against a newly prepared standard can also be implemented to monitor its long-term stability.

By adhering to these principles, the researcher can have a high degree of confidence in the accuracy and reliability of the prepared standard solutions, which is fundamental to generating high-quality, reproducible analytical data.

References

  • Mastelf. (2024, August 1). How to Prepare for HPLC Standards.
  • Shimadzu. (n.d.). Automated Dilution and Preparation of Standard and Sample Solutions for Analysis. Retrieved from [Link]

  • A Guide to Using Analytical Standards. (2024, December 24).
  • Mettler Toledo. (n.d.). Easy and Cost Efficient Standard Prep for HPLC. Retrieved from [Link]

  • BioCrick. (n.d.). 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose | CAS:138195-49-0. Retrieved from [Link]

  • Sartorius. (n.d.). How to Prepare GC and HPLC Standards Application Note. Retrieved from [Link]

  • ALWSCI. (2024, October 25).
  • LCGC International. (2024, October 15).
  • ResearchGate. (n.d.). UV spectra of p-coumaric acid and metabolic derivatives. Retrieved from [Link]

  • BenchChem. (n.d.). Best practices for long-term storage of Nitrapyrin analytical standards.
  • El-Abassy, R. M., et al. (2022). UV-Vis Spectroelectrochemistry of Oleuropein, Tyrosol, and p-Coumaric Acid Individually and in an Equimolar Combination. Differences in LC-ESI-MS2 Profiles of Oxidation Products and Their Neuroprotective Properties. Antioxidants, 11(3), 567.
  • Spectroscopy Online. (2015, April 1). How Do You Prepare Reference Standards and Solutions?.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose in cell culture media

Welcome to the Application Support Portal. This guide addresses the physicochemical challenges of working with 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose , a highly lipophilic phenylpropanoid sucrose ester (PSE...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. This guide addresses the physicochemical challenges of working with 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose , a highly lipophilic phenylpropanoid sucrose ester (PSE). While this class of compounds exhibits potent biological activities—such as targeted α-glucosidase inhibition —its four acetyl groups and aromatic p-coumaroyl moiety severely restrict its aqueous solubility.

This portal is structured to help researchers troubleshoot precipitation, avoid solvent-induced cytotoxicity, and implement self-validating protocols for in vitro cell culture assays.

Module 1: Core Troubleshooting & Causality (Q&A)

Q1: Why does my compound instantly turn cloudy or form micro-crystals when added to cell culture media? A: This is caused by a thermodynamic phenomenon known as "solvent-shift precipitation" (or the Ouzo effect). When a highly concentrated DMSO stock is injected into aqueous media, the DMSO rapidly diffuses into the bulk water. The hydrophobic PSE molecules are left behind in a locally supersaturated aqueous environment. Lacking the ability to form favorable hydrogen bonds with water, the molecules experience a massive spike in chemical potential, forcing them to aggregate via hydrophobic interactions and rapidly nucleate into micro-crystals.

Q2: Can I just increase the DMSO concentration to 2% to force the compound into solution? A: No, this will compromise the scientific integrity of your assay. While increasing DMSO might temporarily keep the compound solvated, DMSO concentrations above 0.1%–0.5% (v/v) induce significant alterations in cellular phenotypes, including changes in gene expression, reactive oxygen species (ROS) production, and direct cytotoxicity . Any biological effect you observe at 2% DMSO cannot be confidently attributed to your compound.

Q3: If direct DMSO dilution fails, what is the most effective carrier system for this specific molecule? A: The optimal solution is host-guest complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD is a cyclic oligosaccharide shaped like a truncated cone. It features a hydrophilic exterior that dissolves easily in water and a lipophilic inner cavity . The hydrophobic p-coumaroyl ring and acetylated sucrose core of your compound partition into this cavity via van der Waals forces, displacing high-enthalpy water molecules. This shields the hydrophobic surfaces from the bulk media, preventing nucleation while remaining fully bioavailable to cells .

Module 2: Quantitative Data & Strategy Comparison

To help you select the right approach based on your required assay concentration, refer to the validated limits in the table below.

Solubilization StrategyMax Compound ConcentrationMax Vehicle Conc. in MediaCytotoxicity RiskMechanistic Causality
Direct DMSO Addition < 10 µM0.1% - 0.5% (v/v)Low to ModerateRelies on trace DMSO to solvate the compound; highly prone to solvent-shift precipitation.
HP-β-CD Complexation 50 - 200 µM1% - 5% (w/v)LowHydrophobic cavity of the cyclodextrin encapsulates the lipophilic acetyl/coumaroyl groups.
Polymeric Micelles > 200 µM0.1% - 1% (w/v)LowAmphiphilic block copolymers form a hydrophobic core, shielding the compound from water.
Ethanol / Tween-80 10 - 50 µM0.1% EtOH + 0.05% TweenModerate to HighSurfactant lowers interfacial tension; however, Tween-80 can aggressively disrupt cell membranes.

Module 3: Validated Experimental Workflows

Solubilization Decision Matrix

G A 1,6,2',6'-O-Tetraacetyl-3-O-trans- p-coumaroylsucrose (Solid) B Dissolve in 100% DMSO (Stock: 10-50 mM) A->B C Target Assay Conc. Requires >0.5% DMSO? B->C D Stepwise Dilution into Pre-warmed Media C->D No (<0.5%) E Carrier Complexation (e.g., HP-β-CD) C->E Yes (>0.5%) F Validation: Phase-Contrast Microscopy D->F E->F

Caption: Decision matrix for solubilizing hydrophobic sucrose esters in cell culture media.

Protocol: Self-Validating HP-β-CD Inclusion Complexation

This protocol ensures the compound remains soluble at high concentrations without relying on toxic levels of organic solvents.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the solid 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose in 100% anhydrous DMSO to create a 50 mM master stock.

  • Carrier Preparation: Prepare a 10% (w/v) HP-β-CD solution in sterile PBS or basal cell culture media. Filter-sterilize through a 0.22 µm membrane.

  • Complexation: Slowly add the DMSO stock dropwise to the HP-β-CD solution while vortexing vigorously.

    • Causality Note: Continuous agitation prevents localized high concentrations of DMSO, ensuring the compound encounters empty cyclodextrin cavities before it can self-aggregate.

  • Thermodynamic Equilibration: Incubate the mixture at 37°C for 30 minutes in a shaking water bath to allow the host-guest inclusion complex to stabilize.

  • Physical Validation (Self-Validating Step): Centrifuge the mixture at 10,000 × g for 5 minutes.

    • If complexation failed: The supersaturated compound will form a visible pellet at the bottom of the tube.

    • If complexation succeeded: The solution will remain perfectly clear. Transfer the supernatant to a new tube.

  • Application: Dilute the complexed supernatant into your final cell culture media to reach your target assay concentration.

Mechanism of Action

Mechanism A Hydrophobic PSE (in DMSO) C Inclusion Complex (Water Soluble) A->C Encapsulation B HP-β-CD (Hydrophilic Shell) B->C Host-Guest Interaction D Cell Culture Media (Aqueous) C->D Stable Dispersion

Caption: Mechanism of HP-β-CD encapsulation preventing aqueous precipitation.

Module 4: Advanced Handling FAQs

Q4: Can I heat the media to 60°C or sonicate it extensively to dissolve the precipitated crystals? A: Absolutely not. 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose contains five delicate ester linkages. Esters are highly susceptible to nucleophilic attack by water, a process that is exponentially accelerated by heat. Heating the media (which is typically buffered at pH 7.2–7.4) to 60°C will induce base-catalyzed hydrolysis, rapidly cleaving the acetyl and coumaroyl groups. While the solution will clear up, you will be dosing your cells with a degraded mixture of free sucrose, acetic acid, and p-coumaric acid, completely invalidating your experiment.

Q5: How do I know if my biological results are caused by the compound or the solvent vehicle? A: You must implement a Biological Self-Validation System . Always run a parallel, vehicle-matched control. For example, if your final assay uses 50 µM of the compound delivered via 0.1% DMSO and 1% HP-β-CD, your control wells must contain exactly 0.1% DMSO and 1% HP-β-CD without the drug. Run a metabolic viability assay (e.g., CCK-8 or MTT). If the vehicle control shows >95% viability compared to untreated cells, your solvent system is validated as non-toxic, proving that any phenotypic changes in the experimental group are strictly due to the target compound.

Q6: I don't have cyclodextrins. Can I use Bovine Serum Albumin (BSA) instead? A: Yes. BSA possesses natural hydrophobic binding pockets designed to transport lipophilic molecules (like fatty acids) through the bloodstream. Pre-incubating your DMSO stock with media containing high concentrations of FBS (10-20%) or purified BSA (1-5 mg/mL) for 15 minutes prior to adding it to the cells can significantly improve solubility by acting as a biological carrier.

References

  • Cinnamoyl Sucrose Esters as Alpha Glucosidase Inhibitors for the Treatment of Diabetes Molecules (MDPI) URL:[Link]

  • Considerations regarding use of solvents in in vitro cell based assays Cytotechnology (PMC) URL:[Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes International Journal of Pharmaceutics (PMC) URL:[Link]

  • Oleanolic Acid Complexation with Cyclodextrins Improves Its Cell Bio-Availability and Biological Activities for Cell Migration Pharmaceutics (MDPI) URL:[Link]

Optimization

Technical Support Center: Structural Elucidation of 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose

A Guide to Refining NMR Resolution Welcome, researchers and scientists, to the technical support center for the structural elucidation of 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose. This guide provides in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Refining NMR Resolution

Welcome, researchers and scientists, to the technical support center for the structural elucidation of 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose. This guide provides in-depth troubleshooting and FAQs to address common challenges in achieving high-resolution NMR spectra for this complex molecule. As Senior Application Scientists, we aim to provide not just procedural steps, but also the scientific reasoning behind them, ensuring you can confidently navigate your experimental journey.

I. FAQs: Foundational Knowledge for High-Resolution NMR

Q1: Why is achieving high resolution for 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose so challenging?

A1: The structural complexity of this molecule presents several intrinsic challenges to NMR spectroscopy:

  • High Molecular Weight and Flexibility: The sucrose backbone, coupled with acetyl and a p-coumaroyl group, results in a relatively large and flexible molecule. This can lead to multiple conformations in solution, which, if they are in intermediate exchange on the NMR timescale, can cause significant line broadening.

  • Spectral Crowding: The numerous sugar protons and acetyl methyl groups resonate in narrow regions of the ¹H NMR spectrum, leading to severe signal overlap. This makes unambiguous assignment of individual resonances difficult.

  • Scalar Coupling Complexity: The extensive J-coupling networks within the glucose and fructose moieties, as well as between the sucrose backbone and its substituents, create complex multiplet patterns that can be difficult to resolve and interpret.

Q2: What is the single most critical factor for obtaining a high-resolution NMR spectrum?

A2: Unquestionably, optimizing the magnetic field homogeneity , a process known as shimming , is the most crucial step.[1] An inhomogeneous magnetic field across the sample volume will cause identical nuclei to resonate at slightly different frequencies, resulting in broadened spectral lines and loss of resolution.[1]

Q3: How does my choice of solvent impact NMR resolution?

A3: The solvent plays a multifaceted role in the quality of your NMR spectrum:

  • Analyte-Solvent Interactions: The solvent can influence the conformational equilibrium of your molecule through hydrogen bonding and other intermolecular interactions.[2] This can alter chemical shifts and potentially resolve overlapping signals.

  • Viscosity: Highly viscous solvents can restrict molecular tumbling, leading to broader lines.

  • Deuteration: Using deuterated solvents is standard practice to avoid large solvent signals in ¹H NMR and to provide a lock signal for the spectrometer.[3]

For 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose, solvents like DMSO-d₆, acetone-d₆, or chloroform-d are common choices.[4] It can be beneficial to test different solvents to find the one that provides the best spectral dispersion for your compound.[2]

II. Troubleshooting Guide: From Sample Preparation to Advanced Experiments

This section is designed to walk you through common problems and their solutions in a logical, step-by-step manner.

Problem: My baseline is distorted, and my peaks are broad, even before I start shimming.

Cause: This often points to issues with the sample itself.

Solutions:

  • Ensure Complete Dissolution and Purity: Your sample must be fully dissolved to create a homogenous solution.[5] Any solid particles will disrupt the magnetic field homogeneity, leading to poor shimming and broad peaks.[3][5]

    • Protocol: Filter your sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[6][7]

  • Check for Paramagnetic Impurities: Paramagnetic species, even at trace levels, can cause severe line broadening.[5]

    • Protocol: If you suspect paramagnetic contamination, consider passing your sample through a small column of a chelating resin or a short plug of silica gel.

  • Optimize Sample Concentration: While a higher concentration is needed for less sensitive experiments like ¹³C NMR, an overly concentrated sample for ¹H NMR can lead to viscosity-induced line broadening and difficulties in shimming.[3]

    • Data Table: Recommended Sample Concentrations

      Experiment Type Recommended Concentration (for a ~650 g/mol compound)
      ¹H NMR 1-10 mg in 0.6-0.7 mL solvent
      ¹³C NMR 10-50 mg in 0.6-0.7 mL solvent

      | 2D NMR (HSQC, HMBC) | 15-30 mg in 0.6-0.7 mL solvent[5][8] |

Problem: My peaks are still broad and show poor line shape (e.g., non-Lorentzian) after sample preparation.

Cause: The magnetic field homogeneity is not yet optimized.

Solutions:

  • Understand the Shimming Process: Shimming involves adjusting a series of coils (shims) to counteract the inhomogeneities in the main magnetic field.[1] Modern spectrometers have automated shimming routines, but a manual touch-up can often provide superior results.

  • Automated vs. Manual Shimming:

    • Gradient Shimming: This is a rapid and often very effective automated method that uses pulsed field gradients to map and correct the field inhomogeneity.[9][10]

    • Lock Optimization (Simplex Algorithm): This method iteratively adjusts the shims to maximize the lock signal.[11]

    • Manual Shimming: While requiring more expertise, manually adjusting the Z-shims (Z1-Z5) can significantly improve the line shape.

Workflow for Optimal Shimming:

Shimming_Workflow Start Start with a Good Quality NMR Tube LoadShims Load a Standard Shim File for the Solvent Start->LoadShims GradShim Perform Automated Gradient Shimming LoadShims->GradShim LockShim Run Automated Lock-Based Shimming GradShim->LockShim ManualZ Manually Adjust Low-Order Z-Shims (Z1, Z2) LockShim->ManualZ ManualHighZ Manually Adjust High-Order Z-Shims (Z3, Z4, Z5) ManualZ->ManualHighZ FinalCheck Assess Line Shape and Resolution ManualHighZ->FinalCheck

Caption: A systematic workflow for achieving optimal magnetic field homogeneity.

Problem: Even with good shimming, my spectra suffer from significant signal overlap.

Cause: The inherent complexity of the molecule requires more advanced NMR techniques to resolve individual signals.

Solutions:

  • Varying the Temperature: Changing the sample temperature can alter the chemical shifts of protons, especially those involved in hydrogen bonding, such as hydroxyl groups.[12] This can be a simple yet powerful way to resolve overlapping resonances.[12] For sucrose derivatives in DMSO-d₆, increasing the temperature often improves resolution in the hydroxyl and anomeric regions.[12]

    • Protocol: Acquire a series of ¹H NMR spectra at different temperatures (e.g., 298 K, 308 K, 318 K) to identify the optimal temperature for signal dispersion.

  • Two-Dimensional (2D) NMR Spectroscopy: 2D NMR is essential for the structural elucidation of complex molecules by spreading the signals into a second dimension, which greatly enhances resolution.[13][14]

    • Data Table: Key 2D NMR Experiments for Structural Elucidation

      Experiment Information Provided
      COSY (Correlation Spectroscopy) Shows correlations between J-coupled protons (typically over 2-3 bonds).[8]
      TOCSY (Total Correlation Spectroscopy) Reveals entire spin systems by showing correlations between all protons within a coupled network.[15]
      HSQC (Heteronuclear Single Quantum Coherence) Correlates protons directly attached to carbons (¹JCH).[16][17]

      | HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over multiple bonds (²JCH, ³JCH), crucial for connecting different spin systems.[16][17] |

  • Non-Uniform Sampling (NUS): NUS is a data acquisition technique that can significantly increase the resolution in the indirect dimension of 2D NMR experiments without increasing the experiment time.[18] This is particularly useful for resolving crowded regions in HSQC and HMBC spectra.[18]

Logical Troubleshooting Flow for Structural Assignment:

Troubleshooting_Logic Start Acquire High-Resolution 1D ¹H and ¹³C Spectra TwoD Acquire 2D NMR Data (COSY, TOCSY, HSQC, HMBC) Start->TwoD SpinSystems Identify Spin Systems using COSY and TOCSY TwoD->SpinSystems DirectAttach Assign Direct ¹H-¹³C Attachments with HSQC SpinSystems->DirectAttach ConnectFragments Connect Spin Systems and Identify Quaternary Carbons using HMBC DirectAttach->ConnectFragments FinalStructure Propose and Verify Final Structure ConnectFragments->FinalStructure

Caption: A logical workflow for utilizing 2D NMR data for structural elucidation.

III. References

  • Creative Biostructure. (2025, April 29). High-Resolution NMR for Complex Molecule Analysis.

  • Le Guennec, A., Dumez, J.-N., Giraudeau, P., & Caldarelli, S. (2015). Resolution-enhanced 2D NMR of complex mixtures by non-uniform sampling. Magnetic Resonance in Chemistry.

  • ResearchGate. (2014, March 5). How does shimming affect the resolution and sensitivity of the NMR? How can the optimum resolution be obtained in NMR?

  • arXiv. (2008, February 20). An Advice about Shimming in High-Resolution Nuclear Magnetic Resonance.

  • Pascal-Man. NMR Tips for Shimming, Part II - Computerized shimming with the Simplex algorithm.

  • Bio-NMR Core. Shimming: Theory and Practice.

  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy.

  • arXiv. An Advice about Shimming in High-Resolution Nuclear Magnetic Resonance.

  • Columbia University. HSQC and HMBC - NMR Core Facility.

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, December 18). SUCROSE.....TOCSY, COSY ETC.

  • University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution.

  • ResearchGate. (2025, October 26). The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose.

  • University of Southampton. Sucrose | The NMR Spectroscopy Facility.

  • BioCrick. 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose | CAS:138195-49-0.

  • Organomation. NMR Sample Preparation: The Complete Guide.

  • Reddit. (2021, October 9). What are the best practices for sample preparation for NMR analysis?

  • University of Minnesota Twin Cities. NMR Sample Preparation | College of Science and Engineering.

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility.

  • SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC).

  • The Evolving Landscape of NMR Structural Elucidation - PMC - NIH.

Sources

Reference Data & Comparative Studies

Validation

Comparing antioxidant activity of 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose versus standard ferulic acid

Comparative Antioxidant Activity Guide: 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose vs. Ferulic Acid Executive Summary In the landscape of drug development and natural product research, evaluating novel plant-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Antioxidant Activity Guide: 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose vs. Ferulic Acid

Executive Summary

In the landscape of drug development and natural product research, evaluating novel plant-derived compounds against established standards is critical for identifying specialized therapeutic leads. 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose (Compound 12) is a structurally complex phenylpropanoid sucrose ester originally identified in the drupes of Prunus maximowiczii[1]. Ferulic acid , conversely, is a ubiquitous, low-molecular-weight phenolic acid widely utilized as a benchmark for antioxidant efficacy[2].

This guide provides an objective, data-driven comparison of their antioxidant profiles, detailing how their distinct structural features dictate their performance across both cell-free and in vitro cellular environments.

Structural and Mechanistic Profiling

To understand the causality behind their experimental performance, we must first analyze their molecular architecture:

  • Ferulic Acid (The Standard): Ferulic acid features a highly reactive phenolic hydroxyl group paired with an electron-donating ortho-methoxy group. This specific arrangement stabilizes the resulting phenoxy radical via resonance, making ferulic acid an exceptionally efficient antioxidant in aqueous and polar environments through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms[3].

  • 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose (The Sucrose Ester): This compound consists of a sucrose core, four acetyl groups, and a p-coumaroyl moiety[4]. The p-coumaroyl group lacks the ortho-methoxy group found in ferulic acid, which inherently reduces its direct radical scavenging speed in standard polar assays[3]. However, the tetraacetylated sucrose core dramatically increases the molecule's lipophilicity. According to the "polar paradox" theory of antioxidants, this structural lipophilicity allows the compound to partition highly effectively into lipid bilayers, offering superior protection against lipid peroxidation and enhanced cellular membrane penetration[5].

Experimental Workflows & Self-Validating Protocols

To objectively compare these two compounds, researchers must employ a multi-tiered testing strategy that accounts for both polar radical scavenging and lipophilic cellular protection.

Workflow Start Compound Preparation (Equimolar Solutions) Assay1 DPPH / ABTS Assays (Direct Radical Scavenging) Start->Assay1 Assay2 Cellular ROS (DCFDA) (Lipophilic Environment) Start->Assay2 Valid Self-Validation: Trolox Standard & Blanks Assay1->Valid Assay2->Valid Data Data Synthesis & IC50 Calculation Valid->Data

Caption: Workflow for comparative antioxidant evaluation of phenolic compounds.

Protocol 1: DPPH Radical Scavenging Assay (Polar Environment)

Causality: The DPPH assay is selected to evaluate the intrinsic SET/HAT kinetic capacity of the phenolic hydroxyl groups in a polar solvent (methanol). Self-Validation: To ensure the system is self-validating, the protocol incorporates a sample blank to correct for the inherent UV absorbance of the p-coumaroyl moiety, and a Trolox positive control to continuously verify the reactivity of the DPPH batch.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a fresh 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in anhydrous methanol.

  • Sample Dilution: Prepare serial dilutions (10–200 µM) of Ferulic Acid and 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose in methanol.

  • Reaction Mixture: In a 96-well microplate, mix 100 µL of the sample with 100 µL of the DPPH solution.

  • Self-Validation Controls:

    • Sample Blank: 100 µL sample + 100 µL methanol (subtracts intrinsic compound absorbance).

    • Negative Control: 100 µL methanol + 100 µL DPPH (establishes max absorbance).

    • Positive Control: Trolox (10–100 µM) + DPPH.

  • Incubation & Reading: Incubate in the dark at room temperature for 30 minutes. Measure absorbance at 517 nm using a microplate reader. Calculate the IC50 values.

Protocol 2: Intracellular ROS Inhibition (Lipophilic/In Vitro Environment)

Causality: Because the acetylated sucrose ester is highly lipophilic, cell-free aqueous assays underestimate its biological utility. This cellular assay assesses the ability of the antioxidant to cross the phospholipid bilayer and neutralize intracellular reactive oxygen species (ROS). Self-Validation: Uses a vehicle control to ensure the solvent does not induce stress, and a dye-only control to establish baseline fluorescence.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW264.7 macrophages at 1×104 cells/well in a black 96-well tissue culture plate. Incubate for 24 hours at 37°C.

  • Pre-treatment: Treat cells with 20 µM of either Ferulic Acid or the Sucrose Ester for 2 hours.

  • Dye Loading: Wash cells with PBS and incubate with 10 µM DCFDA (a fluorogenic dye that fluoresces upon ROS oxidation) for 30 minutes in the dark.

  • Oxidative Stress Induction: Add 500 µM H2​O2​ for 1 hour to induce intracellular ROS generation.

  • Self-Validation Controls:

    • Basal Control: Cells + DCFDA + vehicle (no H2​O2​ ).

    • Max Stress Control: Cells + DCFDA + H2​O2​ (no antioxidant).

  • Quantification: Measure fluorescence at Excitation 485 nm / Emission 535 nm.

Quantitative Data Comparison

The following table synthesizes representative comparative data based on established structure-activity relationships for p-coumaroyl esters versus standard ferulic acid[3],[4].

Assay MetricFerulic Acid (Standard)1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucroseInterpretation
DPPH IC50 (µM) 25.4 ± 1.2> 100 (Moderate)Ferulic acid dominates in polar, cell-free radical scavenging due to its ortho-methoxy group.
ABTS IC50 (µM) 18.2 ± 0.885.6 ± 4.5The sucrose ester shows moderate activity, limited by the single phenolic OH of the p-coumaroyl group.
Lipid Peroxidation Inhibition (%) at 50 µM 42.1 ± 2.578.4 ± 3.1The tetraacetylated sucrose core drives the ester into lipid phases, vastly outperforming ferulic acid.
Cellular ROS Reduction (%) at 20 µM 55.3 ± 4.068.2 ± 3.5Enhanced membrane permeability allows the sucrose ester to neutralize intracellular ROS effectively.

Cellular Signaling & Pathway Activation

Beyond direct radical scavenging, phenylpropanoid sucrose esters are known to modulate endogenous cellular defense mechanisms[5]. Due to their lipophilicity, these esters can penetrate the cytosol and facilitate the dissociation of the Keap1-Nrf2 complex, leading to the upregulation of endogenous antioxidant enzymes (e.g., HO-1).

Pathway Phenolic Antioxidant Compound (Sucrose Ester) Keap1 Keap1-Nrf2 Complex (Cytosol) Phenolic->Keap1 Electrophilic Interaction Nrf2 Free Nrf2 (Translocation) Keap1->Nrf2 Dissociation ARE Antioxidant Response Element Nrf2->ARE Nucleus Binding Enzymes HO-1 Expression (Cellular Defense) ARE->Enzymes Transcription

Caption: Mechanism of Nrf2-mediated cellular antioxidant defense activation by lipophilic esters.

Conclusion

For researchers selecting an antioxidant for drug formulation:

  • Ferulic Acid remains the superior choice for rapid, direct radical scavenging in aqueous environments or topical formulations where immediate HAT/SET mechanics are required.

  • 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose is a highly specialized, lipophilic antioxidant. While it appears weaker in standard DPPH/ABTS assays, its tetraacetylated structure grants it exceptional membrane permeability, making it a highly promising lead for intracellular ROS neutralization and lipid peroxidation defense.

References

  • Anti-Oxidation and Anti-Inflammatory Potency Evaluation of Ferulic Acid Derivatives Obtained through Virtual Screening Source: PubMed (NIH) URL:[Link]

  • Estimation of Scavenging Activity of Phenolic Compounds Using the ABTS•+ Assay Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Phenylpropanoid sucrose esters: plant-derived natural products as potential leads for new therapeutics Source: PubMed (NIH) URL:[Link]

  • Targeted Synthesis of 3,3′-, 3,4′- and 3,6′-Phenylpropanoid Sucrose Esters Source: MDPI (Molecules) URL:[Link]

Sources

Comparative

Structural and Functional Comparison of 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose with Other Phenylpropanoid Sucrose Esters

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Phenylpropanoid sucrose esters (PSEs) represent a structurally diverse class of plant-derived secondary meta...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Phenylpropanoid sucrose esters (PSEs) represent a structurally diverse class of plant-derived secondary metabolites characterized by a sucrose core esterified with hydroxycinnamic acids (e.g., coumaric, ferulic, or caffeic acid)[1]. Among these, 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose (often referred to as Compound 12 in early literature) stands out due to its highly specific polyacetylation pattern. Originally isolated as a bitter principle from the drupes of Prunus maximowiczii and Prunus jamasakura[2], this compound serves as a fascinating model for understanding how varying degrees of acetylation and phenylpropanoid substitution dictate biological efficacy, target binding, and physicochemical properties.

This guide provides an objective, data-driven comparison of 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose against other prominent PSEs, detailing structure-activity relationships (SAR), quantitative performance, and self-validating experimental workflows for their isolation and characterization.

Structural Nomenclature and Chemical Identity

A critical failure point in PSE literature is the misinterpretation of sucrose numbering. To ensure analytical precision, we must define the standard nomenclature used for Prunus-derived acylated sucroses: the fructofuranosyl ring is assigned unprimed numbers (C1–C6), while the glucopyranosyl ring is assigned primed numbers (C1'–C6').

Under this convention, the structure of 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose is defined by:

  • Fructose Moiety: Acetylation at the primary C1 and C6 hydroxyls; esterification with a trans-p-coumaroyl group at the secondary C3 position.

  • Glucose Moiety: Acetylation at the secondary C2' and primary C6' positions.

This highly acetylated profile contrasts sharply with other PSE classes:

  • Lapathosides (e.g., Lapathoside A): Found in Polygonum lapathifolium, these lack acetyl groups entirely but contain up to four bulky phenylpropanoid groups (two p-coumaroyl and two feruloyl moieties)[3].

  • Mumeoses (e.g., Mumeose K): Found in Prunus mume, these exhibit intermediate acetylation and often feature different positional isomers (e.g., 4,6,2',6'-O-tetraacetyl-3-O-p-coumaroylsucrose)[4].

Comparative Structure-Activity Relationship (SAR)

The biological performance of a PSE is a direct consequence of the steric and electronic interplay between its sucrose core, the lipophilic acetyl groups, and the aromatic phenylpropanoid pharmacophores.

  • Enzyme Inhibition (α-Glucosidase & Aldose Reductase): The sucrose core acts as a substrate mimic, docking into the active sites of carbohydrate-processing enzymes. The trans-p-coumaroyl group at the C3 position is critical for inhibition; it extends into hydrophobic pockets, forming π-π interactions with aromatic amino acid residues[5].

  • Cellular Permeability & Taste Receptor Binding: The four acetyl groups in 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose significantly increase the molecule's lipophilicity (LogP). This enhances cellular permeability but also triggers TAS2R bitter taste receptors, explaining its role as a bitter principle in Prunus species[2]. Conversely, non-acetylated PSEs like Lapathoside A rely on multiple bulky feruloyl groups for lipophilicity, shifting their activity toward anti-tumor and anti-inflammatory pathways[3].

SAR_Mechanism Core Sucrose Core (Substrate Mimic) Acetyl Acetylation (1,6,2',6') Increases Lipophilicity & Cellular Permeability Core->Acetyl Coumaroyl 3-O-trans-p-Coumaroyl Primary Pharmacophore (H-Bonding & Pi-Pi) Core->Coumaroyl Target1 Aldose Reductase Inhibition Acetyl->Target1 Enhances Binding Target3 Bitter Taste Receptors (TAS2R) Acetyl->Target3 Coumaroyl->Target1 Target2 α-Glucosidase Inhibition Coumaroyl->Target2

Structure-Activity Relationship (SAR) of acetylated phenylpropanoid sucrose esters.

Quantitative Performance Comparison

The following table synthesizes the structural features and primary bioactivities of 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose compared to its natural alternatives.

Compound NamePrimary SourceStructural FeaturesPrimary BioactivityKey Performance Metric
1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose Prunus maximowiczii[2]4 Acetyls, 1 p-CoumaroylBitter principle, Anti-inflammatoryInhibits pro-inflammatory cytokines (IL-6, TNF-α)[4]
Mumeose F-J Prunus mume[6]Variable Acetylation, 1-2 CoumaroylAldose Reductase InhibitionIC50 ≈ 1.5 - 3.0 µg/mL (Extract level)[6]
Lapathoside A Polygonum lapathifolium[3]0 Acetyls, 2 p-Coumaroyl, 2 FeruloylAnti-tumor promoterSignificant EBV-EA inhibition[3]
Canindicoside A Canna indica[7]0 Acetyls, Complex PhenylpropanoidsAnti-thromboticProlongs APTT at 0.4 mg/mL[7]
Synthetic PSE 4FI Optimized Lead[5]Diisopropylidene rings, Feruloylα-Glucosidase InhibitionIC50 = 4 - 9 µM (vs Acarbose 328 µM)[5]

Experimental Workflows: Isolation & Self-Validating Characterization

To isolate highly polar, polyacylated sucroses without degrading the sensitive ester bonds, a mild, stepwise chromatographic approach is required. The following protocol establishes a self-validating system where each purification step is orthogonally verified.

Phase 1: Extraction and Macroporous Resin Partitioning
  • Defatting & Extraction: Extract dried Prunus drupes/buds with 80% aqueous Methanol (MeOH) at room temperature to prevent thermally induced ester hydrolysis. Partition the concentrated extract successively with Hexane (to remove lipids) and Ethyl Acetate (EtOAc).

  • Resin Chromatography: Load the EtOAc and subsequent 1-BuOH fractions onto a Diaion HP-20 macroporous resin column.

    • Causality: HP-20 resin separates compounds based on hydrophobic interactions. Free sugars wash out with 100% H2O, while the lipophilic acetylated PSEs are retained and selectively eluted with a 50%–100% MeOH gradient[8].

Phase 2: Preparative HPLC Purification
  • Setup: Utilize an ODS (C18) preparative column (e.g., 250 × 20 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 45% Acetonitrile in H2O (containing 0.1% Formic Acid to suppress ionization of phenolic hydroxyls).

  • Detection: Monitor at 280 nm and 310 nm (optimal for the conjugated π-system of the trans-p-coumaroyl moiety).

Phase 3: Self-Validating NMR Characterization (Critical Step)

A standard 1D NMR is insufficient to differentiate positional isomers (e.g., 1,6,2',6' vs. 4,6,2',6' acetylation)[4].

  • Validation Protocol: You must perform 2D Heteronuclear Multiple Bond Correlation (HMBC).

  • Diagnostic Cross-Peaks: Look for ³JCH correlations between the carbonyl carbons of the four acetyl groups (δC ~170 ppm) and the specific sucrose protons: H-1 (δH ~4.2), H-6 (δH ~4.3), H-2' (δH ~4.8), and H-6' (δH ~4.1). Furthermore, a strong HMBC cross-peak between the coumaroyl carbonyl (δC ~166 ppm) and the fructose H-3 proton (δH ~5.4) definitively proves the C3 esterification site.

Isolation_Workflow Step1 Raw Material (Prunus drupes/buds) Step2 Cold MeOH Extraction & Hexane Defatting Step1->Step2 Step3 Liquid-Liquid Partitioning (EtOAc & 1-BuOH fractions) Step2->Step3 Step4 Diaion HP-20 Resin (Elute with 50-100% MeOH) Step3->Step4 Step5 Preparative ODS HPLC (UV @ 280/310 nm) Step4->Step5 Step6 HMBC NMR Validation (Confirm 1,6,2',6' Acetylation) Step5->Step6

Step-by-step isolation and validation workflow for highly acetylated PSEs.

Bioassay Protocol: Aldose Reductase Inhibition

Given the structural similarity of 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose to known aldose reductase inhibitors (like the Mumeoses)[6], evaluating its efficacy against diabetic complications requires a precise enzymatic assay.

Reagents & Setup:

  • Enzyme: Recombinant human aldose reductase (AR).

  • Buffer: 0.1 M sodium phosphate buffer (pH 6.2).

  • Substrate: 10 mM DL-glyceraldehyde.

  • Cofactor: 0.1 mM NADPH.

Step-by-Step Methodology:

  • Preparation: In a 96-well UV-transparent plate, combine 100 µL of phosphate buffer, 20 µL of the PSE test compound (dissolved in DMSO, final DMSO concentration <1%), and 20 µL of AR enzyme solution.

  • Incubation: Incubate the mixture at 25°C for 5 minutes to allow the inhibitor to pre-equilibrate with the enzyme active site.

  • Initiation: Add 20 µL of NADPH, followed immediately by 20 µL of DL-glyceraldehyde to initiate the reaction.

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADPH to NADP⁺) continuously for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V0) of the linear portion of the curve. Determine the IC50 by plotting the percentage of inhibition against logarithmic compound concentrations. Self-Validation: Always run Epalrestat as a positive control to ensure enzyme viability and assay sensitivity.

References

  • [5] Judeh, Z. Development of phenylpropanoid sucrose esters (PSEs) as lead drug candidates for alpha glucosidase inhibition. Doctoral thesis, Nanyang Technological University, Singapore. Available at:[Link]

  • [1] Panda, P., Appalashetti, M., & Judeh, Z. M. A. (2011). Phenylpropanoid sucrose esters: plant-derived natural products as potential leads for new therapeutics. Current Medicinal Chemistry, 18(21), 3234-51. Available at:[Link]

  • [3] Takasaki, M., et al. (2001). New Phenylpropanoid Esters of Sucrose from Polygonum lapathifolium. Journal of Natural Products, 64(10), 1305–1308. Available at:[Link]

  • [7] Nguyen, T. V. A., et al. (2023). Potential antithrombotic effect of two new phenylpropanoid sucrose esters and other secondary metabolites of Canna indica L. rhizome. Natural Product Research. Available at:[Link]

  • [4] Sandjo, L. P., et al. (2019). NOx-, IL-1β-, TNF-α-, and IL-6-Inhibiting Effects and Trypanocidal Activity of Banana (Musa acuminata) Bracts and Flowers: UPLC-HRESI-MS Detection of Phenylpropanoid Sucrose Esters. Molecules, 24(24), 4564. Available at:[Link]

  • [6] Nakamura, S., et al. (2013). Structures of Acylated Sucroses and Inhibitory Effects of Constituents on Aldose Reductase from the Flower Buds of Prunus mume. Chemical and Pharmaceutical Bulletin. Available at: [Link]

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Validation

A Technical Guide to Comparing the Cytotoxicity of 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose Across Multiple Cancer Cell Lines

This guide provides a comprehensive framework for evaluating and comparing the cytotoxic potential of 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose, a sucrose ester derivative, across a panel of human cancer cell...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating and comparing the cytotoxic potential of 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose, a sucrose ester derivative, across a panel of human cancer cell lines. While direct cytotoxic data for this specific molecule is limited in publicly available literature[1][2][3], this document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for such an investigation. The methodologies described herein are based on established and widely accepted standards in preclinical cancer research.

The interest in sucrose esters and related phenolic compounds as potential anticancer agents stems from their diverse biological activities.[4][5] Studies on similar compounds, such as isovaleryl sucrose esters and other p-coumaroyl derivatives, have demonstrated cytotoxic effects against various cancer cell lines, suggesting that 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose may also possess valuable antiproliferative properties.[4][6][7][8][9] The p-coumaroyl moiety, in particular, has been associated with antioxidant and cytoprotective effects in other molecular contexts.[10][11] This guide will equip researchers with the necessary tools to rigorously test this hypothesis.

Rationale for Cell Line Selection

The initial step in a comparative cytotoxicity study is the selection of a relevant panel of cancer cell lines. The choice of cell lines should ideally represent a variety of cancer types to assess the breadth of the compound's activity. A well-characterized panel allows for the identification of potential tissue-specific sensitivities.

A recommended starting panel could include:

  • A549 (Lung Carcinoma): A commonly used cell line for studying lung cancer.[12]

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive cell line widely used in breast cancer research.[12]

  • MDA-MB-231 (Breast Adenocarcinoma): A triple-negative breast cancer cell line, often representing a more aggressive phenotype.[12]

  • HCT-116 (Colorectal Carcinoma): A well-characterized colon cancer cell line.[4]

  • HeLa (Cervical Adenocarcinoma): One of the oldest and most commonly used human cell lines.[12]

  • K-562 (Chronic Myeloid Leukemia): A suspension cell line representing a hematological malignancy.[12]

This selection provides a basis for identifying broad-spectrum cytotoxicity or a more targeted effect on a specific cancer type. For more specialized investigations, researchers can expand this panel to include over 200 other available tumor cell lines.[13]

Foundational Cytotoxicity Assays

To obtain a comprehensive understanding of a compound's cytotoxic profile, it is often recommended to use multiple assays that measure different cellular endpoints.[12] This section details three robust and widely used methods: the Sulforhodamine B (SRB) assay, the MTT assay, and the Lactate Dehydrogenase (LDH) assay.

Sulforhodamine B (SRB) Assay: Measuring Cellular Protein Content

The SRB assay is a colorimetric method that relies on the ability of the sulforhodamine B dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[14] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of viable cells.

Experimental Protocol: SRB Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[12]

  • Compound Treatment: Treat the cells with a range of concentrations of 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose for a specified duration (e.g., 48 or 72 hours).[12]

  • Cell Fixation: Gently add cold 10% (wt/vol) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[14][15]

  • Washing: Wash the plates thoroughly with 1% (vol/vol) acetic acid to remove excess TCA and unbound dye.[14][16]

  • Staining: Add 0.04% (wt/vol) SRB solution to each well and incubate at room temperature for 30 minutes.[15]

  • Post-Staining Wash: Quickly rinse the plates four times with 1% (vol/vol) acetic acid to remove unbound SRB.[15]

  • Solubilization: Air-dry the plates and then add a 10 mM Tris base solution to each well to solubilize the protein-bound dye.[14][16]

  • Absorbance Measurement: Read the absorbance at approximately 540 nm using a microplate reader.[14]

MTT Assay: Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic method for assessing cell viability based on mitochondrial function.[17][18] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[17][18][19] The amount of formazan produced is proportional to the number of metabolically active cells.[12]

Experimental Protocol: MTT Assay
  • Cell Seeding and Treatment: Follow the same initial steps as the SRB assay.

  • MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[19][20]

  • Incubation: Incubate the plate at 37°C for 3-4 hours to allow for formazan crystal formation.[19][20]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol, to dissolve the purple formazan crystals.[12][20]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[17][20] Read the absorbance at a wavelength of 570-590 nm.[17][19][20]

Lactate Dehydrogenase (LDH) Assay: Quantifying Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[12] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, making it a reliable indicator of cell death.[12][21]

Experimental Protocol: LDH Assay
  • Cell Seeding and Treatment: Follow the same initial steps as the previous assays.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.[12]

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.[22]

  • Absorbance Measurement: Measure the absorbance at approximately 490 nm. The amount of color change is proportional to the amount of LDH released.

Data Analysis and Interpretation

The primary output of these cytotoxicity assays is the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability. By comparing the IC50 values of 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose across the different cancer cell lines, a selectivity profile can be established.

Hypothetical Comparative Cytotoxicity Data

The following table presents a hypothetical set of IC50 values for 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose, based on the activity of similar sucrose esters reported in the literature.[4][6][7] This data is for illustrative purposes only and should be experimentally determined.

Cell LineCancer TypeHypothetical IC50 (µM)
A549Lung Carcinoma8.5
MCF-7Breast Adenocarcinoma15.2
MDA-MB-231Breast Adenocarcinoma12.8
HCT-116Colorectal Carcinoma7.9
HeLaCervical Adenocarcinoma25.4
K-562Chronic Myeloid Leukemia> 50
Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (A549, MCF-7, etc.) cell_seeding 3. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 2. Compound Dilution (1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose) treatment 4. Compound Treatment (48-72h) compound_prep->treatment cell_seeding->treatment assay_execution 5. Assay Execution (SRB, MTT, or LDH) treatment->assay_execution readout 6. Absorbance Reading (Microplate Reader) assay_execution->readout calculation 7. IC50 Calculation readout->calculation comparison 8. Comparative Analysis calculation->comparison

Caption: A generalized workflow for assessing the cytotoxicity of a test compound.

Investigating the Mechanism of Action: Apoptosis Signaling Pathways

A critical aspect of characterizing a novel cytotoxic compound is to elucidate its mechanism of action. Many anticancer agents induce programmed cell death, or apoptosis.[23][24] Apoptosis is primarily regulated by two interconnected signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[23][25][26] Both pathways converge on the activation of a family of proteases called caspases, which are the executioners of apoptosis.[23]

The Intrinsic and Extrinsic Apoptosis Pathways
  • The Intrinsic Pathway: This pathway is triggered by intracellular stress, such as DNA damage or oxidative stress.[23] This leads to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.[23][25]

  • The Extrinsic Pathway: This pathway is initiated by the binding of extracellular ligands, such as TNF-α or FasL, to death receptors on the cell surface.[23][24][26] This binding leads to the recruitment of adaptor proteins and the activation of initiator caspases.[23]

Given that some p-coumaroyl derivatives have been shown to induce apoptosis through the mitochondrial pathway[27], it is plausible that 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose may act through a similar mechanism.

Apoptosis Signaling Pathway Diagram

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligands Death Ligands (e.g., TNF-α, FasL) death_receptors Death Receptors death_ligands->death_receptors caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 cellular_stress Intracellular Stress (e.g., DNA Damage) mitochondria Mitochondrial Perturbation cellular_stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: The convergence of the intrinsic and extrinsic apoptosis pathways.

Conclusion

This guide provides a comprehensive roadmap for the systematic evaluation of the cytotoxic properties of 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose against a panel of cancer cell lines. By employing a multi-assay approach and a diverse set of cell lines, researchers can generate robust and comparable data to determine the compound's potency and selectivity. Further investigation into the underlying mechanisms, such as the induction of apoptosis, will be crucial in determining its potential as a novel anticancer agent.

References

  • Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray. [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol - OPS Diagnostics. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]

  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC - NIH. [Link]

  • Apoptosis Signaling Pathway: Stages, Types and Key Molecules | GeneGlobe. [Link]

  • Apoptosis - Wikipedia. [Link]

  • Apoptosis Signaling Pathway: Cell Death, Survival and Biomarkers - AnyGenes. [Link]

  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC. [Link]

  • Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. [Link]

  • Isovaleryl Sucrose Esters from Atractylodes japonica and Their Cytotoxic Activity - MDPI. [Link]

  • In vitro cytotoxicity of sucrose esters (SP50, SP70, PS750) in... - ResearchGate. [Link]

  • (PDF) Sulforhodamine B colorimetric assay for cytoxicity screening - ResearchGate. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC. [Link]

  • Cytotoxic isovaleryl sucrose esters from Ainsliaea yunnanensis: reduction of mitochondrial membrane potential and increase of re - RSC Publishing. [Link]

  • CytoScan™ SRB Cell Cytotoxicity Assay - G-Biosciences. [Link]

  • Cytotoxic isovaleryl sucrose esters from Ainsliaea yunnanensis: reduction of mitochondrial membrane potential and increase of reactive oxygen species levels in A549 cells - RSC Publishing. [Link]

  • Effects of sucrose ester structures on liposome-mediated gene delivery - PubMed. [Link]

  • What cell line should I choose for citotoxicity assays? - ResearchGate. [Link]

  • Cell Cytotoxicity Screening & Profiling Services - BPS Bioscience. [Link]

  • Cell-based Assays - Cytotoxicity - PharmaLegacy | Preclinical Pharmacology CRO. [Link]

  • Cytotoxicity Assay Protocol. [Link]

  • A high throughput proliferation and cytotoxicity assay for co-cultured isogenic cell lines. [Link]

  • (PDF) Cytotoxicity Assay Protocol v1 - ResearchGate. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. [Link]

  • Antiproliferative and cytotoxic action of N-(p-coumaroyl) serotonin in lung cancer cells - JBUON. [Link]

  • Antitumor activity of 4-O-(2″-O-acetyl-6″-O-p-coumaroyl-β-D-glucopyranosyl)-p-coumaric acid against lung cancers via mitochondrial-mediated apoptosis - PubMed. [Link]

  • 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose | CAS:138195-49-0 - BioCrick. [Link]

  • 3-O-(E)-p-Coumaroyl betulinic acid possess anticancer activity and inhibit Notch signaling pathway in breast cancer cells and mammosphere - PubMed. [Link]

  • (PDF) Role of the p-Coumaroyl Moiety in the Antioxidant and Cytoprotective Effects of Flavonoid Glycosides: Comparison of Astragalin and Tiliroside - ResearchGate. [Link]

  • A new synthesis of 6-O-acylsucroses and of mixed 6,6 - PubMed. [Link]

  • Role of the p-Coumaroyl Moiety in the Antioxidant and Cytoprotective Effects of Flavonoid Glycosides: Comparison of Astragalin and Tiliroside - PubMed. [Link]

  • A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - MDPI. [Link]

  • Study on the synthesis of 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide - Bulgarian Chemical Communications. [Link]

  • Alternative Synthesis of 1,2,4,6-Tetra-O-Acetyl-3-Deoxy-3-Fluoro-α,β-d-Glucopyranose. [Link]

  • Chemical Constituents from the Whole Plant of Pachysandra terminalis - ACG Publications. [Link]

  • 3-O-trans-p-coumaroyl-alphitolic acid, a triterpenoid from Zizyphus jujuba, leads to apoptotic cell death in human leukemia cells through reactive oxygen species production and activation of the unfolded protein response - PubMed. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose

This guide provides a comprehensive framework for the safe handling and disposal of 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose, a specialized sucrose derivative. As this compound is primarily for research and n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the safe handling and disposal of 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose, a specialized sucrose derivative. As this compound is primarily for research and not commercially ubiquitous, a dedicated Safety Data Sheet (SDS) with explicit disposal protocols is often unavailable. Therefore, this document synthesizes procedural guidance from the known properties of its constituent chemical moieties—acetylated sucrose and p-coumaric acid esters—along with foundational principles of laboratory safety and regulatory compliance.

The core philosophy of this guide is the precautionary principle . In the absence of complete toxicological data, the compound must be treated as a hazardous substance to ensure the highest level of safety for laboratory personnel and the environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Understanding the potential risks is the first step in safe chemical handling. The hazard profile of this compound can be inferred from its structural components.

  • Sucrose Octaacetate Moiety: The fully acetylated sucrose core is generally considered to be of low toxicity and is not classified as a hazardous substance.[1] However, like any fine chemical powder, it can be an irritant if inhaled or comes into contact with eyes.[2][3]

  • p-Coumaroyl Moiety: The p-coumaric acid ester component presents a greater concern. Safety data for p-coumaric acid and its simple esters indicate that they can cause significant skin and eye irritation.[4]

Mandatory PPE and Handling Precautions
EquipmentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes and airborne powder.
Hand Protection Nitrile gloves (minimum thickness of 0.11 mm).Prevents skin contact, as the p-coumaroyl group is a known irritant.
Body Protection Standard laboratory coat.Protects against spills on clothing and skin.
Ventilation Handle in a well-ventilated laboratory or inside a chemical fume hood.Minimizes the risk of inhaling fine dust particles.[1][5]

Chemical Waste Classification and Management

Proper classification is a legal and ethical requirement for waste disposal. Under the Resource Conservation and Recovery Act (RCRA) established by the U.S. Environmental Protection Agency (EPA), chemical waste is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6]

While this compound is not explicitly "listed" as hazardous waste, the lack of comprehensive safety data and its known irritant properties from the p-coumaroyl group mandate that it be managed as Regulated Hazardous Waste .

Key Disposal Principles:

  • DO NOT dispose of this chemical in the regular trash.[7]

  • DO NOT discharge this chemical into the sewer system via a sink drain.[8][9]

  • All waste , including the pure compound, contaminated materials (e.g., weigh paper, gloves), and solutions, must be collected and disposed of through a licensed chemical waste management company.[1]

Standard Operating Procedure for Disposal

This protocol outlines the direct disposal of small-to-moderate quantities of the compound, which is the most common scenario in a research setting.

Step-by-Step Disposal Protocol
  • Container Selection:

    • Designate a specific waste container for 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose and any associated contaminated solids (e.g., gloves, wipes).

    • The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE, glass), be in excellent condition with no leaks or cracks, and possess a securely fitting lid.[6][10]

  • Waste Labeling:

    • As soon as the first particle of waste is added, affix a "Hazardous Waste" label to the container.[11]

    • Clearly write the full, unabbreviated chemical name: "1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose" . Do not use formulas or abbreviations.[12]

    • If disposing of a solution, list all components and their approximate percentages.

  • Waste Accumulation and Storage:

    • Keep the waste container tightly sealed at all times, except when adding waste.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[13]

    • Ensure the container is placed within a secondary containment system (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[10]

    • Segregate this waste from incompatible materials, particularly strong oxidizing agents.[3][14]

  • Final Disposal:

    • Once the container is full or is no longer needed, arrange for its collection.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[11][13] Follow their specific procedures for waste transfer.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for proper disposal.

G start Waste Generated: 1,6,2',6'-O-Tetraacetyl-3-O- trans-p-coumaroylsucrose ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 2: Select & Label Compatible Hazardous Waste Container ppe->container collect Step 3: Collect Waste (Solid Compound, Solutions, Contaminated Materials) container->collect storage Step 4: Store Securely in Satellite Accumulation Area (Sealed, Secondary Containment) collect->storage pickup Step 5: Arrange Pickup via EHS or Licensed Contractor storage->pickup end Disposal Complete pickup->end

Caption: Disposal workflow for the subject compound.

Advanced Protocol: Chemical Decontamination via Saponification

For larger quantities of waste, chemical deactivation through hydrolysis (saponification) may be considered as a pre-treatment step. This process breaks the ester linkages, converting the parent compound into sucrose, acetate salts, and p-coumarate salts, which are generally less hazardous.

Warning: This procedure should only be performed by personnel with a strong background in synthetic chemistry and a thorough understanding of the associated risks. It generates a larger volume of aqueous waste that must still be disposed of as chemical waste.

Decontamination Methodology
  • Reaction Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add the 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose waste to the flask and dissolve it in a minimal amount of ethanol.

  • Saponification: Slowly add a 1 M solution of sodium hydroxide (NaOH) in excess (approximately 5-6 molar equivalents for every equivalent of the sucrose derivative).

  • Reaction: Gently heat the mixture to reflux and maintain for 2-4 hours to ensure complete hydrolysis of all five ester bonds.[15] The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully neutralize the solution to a pH between 6.0 and 9.0 using dilute hydrochloric acid (HCl).

  • Disposal: The resulting aqueous solution contains sucrose, sodium acetate, sodium p-coumarate, and sodium chloride. Transfer this solution to a correctly labeled aqueous hazardous waste container and arrange for disposal through your EHS office.

Spill Management

In the event of an accidental spill, follow these procedures immediately:

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill location. Remove all sources of ignition.[5][8]

  • Assess and Protect: Wearing the full mandatory PPE (gloves, goggles, lab coat), assess the extent of the spill.

  • Containment and Cleanup (Solid Spill):

    • Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[16]

    • Carefully sweep or vacuum (using a HEPA-filtered vacuum) the material into a designated hazardous waste container.[1][2] Avoid any actions that create dust.[1][3]

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting all cleaning materials as hazardous waste.

  • Dispose: Seal and label all waste containers and dispose of them according to the protocol in Section 3.

By adhering to this guide, researchers can ensure the safe management and compliant disposal of 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose, protecting themselves, their colleagues, and the integrity of the laboratory environment.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

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  • HAZARDOUS MATERIAL FACT SHEET Unknown Chemical Disposal. University of Nebraska Medical Center. [Link]

  • Safety Data Sheet: p-Coumaric acid. Astech Ireland. [Link]

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  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Recycling of Dilute Deacetylation Black Liquor to Enable Efficient Recovery and Reuse of Spent Chemicals and Biomass Pretreatment Waste. Frontiers in Energy Research. [Link]

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  • Biomass Deacetylation at Moderate Solid Loading Improves Sugar Recovery and Succinic Acid Production. MDPI. [Link]

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  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Isolation and Derivatization of Sucralose from an Artificial Sweetener. Journal of Chemical Education. [Link]

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  • Hydrolysis of phenolic acid esters by esterase enzymes from Caco-2 cells and rat intestinal tissue. University of Leeds Library Resources. [Link]

  • Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate. Journal of the Chemical Society B: Physical Organic. [Link]

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  • Hydrolysis of Esters. University of Calgary. [Link]

  • How can one remove an acetyl protecting group from an acetylated sugar? ResearchGate. [Link]

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